N-(6-Methoxypyridin-2-yl)pivalamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDXSWGTZESPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590344 | |
| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851102-40-4 | |
| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of N-(6-Methoxypyridin-2-yl)pivalamide
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-(6-Methoxypyridin-2-yl)pivalamide. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Introduction
N-(6-Methoxypyridin-2-yl)pivalamide is a substituted pyridine derivative characterized by a pivalamide group attached to the 2-amino position of 6-methoxypyridine. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The methoxypyridine core is a common motif in pharmacologically active compounds, and its derivatives have been explored for a range of biological activities, including as enzyme inhibitors and modulators of cellular signaling pathways. This guide will delve into the detailed chemical nature of this compound, offering insights into its synthesis and structural characteristics.
Chemical Structure and Properties
The fundamental attributes of N-(6-Methoxypyridin-2-yl)pivalamide are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-(6-Methoxypyridin-2-yl)pivalamide | N/A |
| CAS Number | 851102-40-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |
| Molecular Weight | 208.26 g/mol | N/A |
| Canonical SMILES | CC(C)(C)C(=O)NC1=NC(OC)=CC=C1 | N/A |
| InChI Key | Not available | N/A |
Structural Elucidation
The chemical structure of N-(6-Methoxypyridin-2-yl)pivalamide is depicted below.
Caption: 2D Chemical Structure of N-(6-Methoxypyridin-2-yl)pivalamide.
The molecule consists of a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide group at the 2-position. The pivalamide moiety, with its sterically bulky tert-butyl group, can significantly influence the molecule's conformation and its interactions with biological targets. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for molecular recognition processes. The pyridine ring and the methoxy group also contribute to the electronic properties and potential binding interactions of the compound.
While a crystal structure for N-(6-Methoxypyridin-2-yl)pivalamide is not publicly available, analysis of similar structures, such as N-(4-Methoxyphenyl)pivalamide, reveals that the amide plane is often oriented at a significant angle with respect to the aromatic ring.[3] Intermolecular hydrogen bonding between the amide N-H and a suitable acceptor, often the carbonyl oxygen of a neighboring molecule, is a common feature in the solid-state packing of such compounds.[3]
Synthesis Methodology
The synthesis of N-(6-Methoxypyridin-2-yl)pivalamide can be achieved through a standard amidation reaction. The most direct and widely applicable method involves the acylation of 6-methoxypyridin-2-amine with pivaloyl chloride in the presence of a base. This approach is a cornerstone of amide bond formation in organic synthesis.
Caption: Proposed synthetic workflow for N-(6-Methoxypyridin-2-yl)pivalamide.
Experimental Protocol (Proposed)
This protocol is based on established procedures for the N-pivaloylation of amines.[4]
Materials:
-
6-Methoxypyridin-2-amine
-
Pivaloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxypyridin-2-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add pivaloyl chloride (1.1 eq.) dropwise via a syringe. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(6-Methoxypyridin-2-yl)pivalamide as a solid.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents reaction of pivaloyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Pivaloyl chloride is highly reactive towards water, which would lead to the formation of pivalic acid and reduce the yield of the desired amide.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
0 °C Addition: The reaction is exothermic; dropwise addition at low temperature helps to control the reaction rate and minimize potential side reactions.
-
Aqueous Work-up: The washing steps are crucial to remove the triethylammonium chloride salt, any unreacted starting materials, and byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species.
Predicted Analytical Data
| Analytical Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.2 (br s, 1H, NH), ~7.6 (t, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~1.3 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~177 (C=O), ~163 (C-O), ~152 (C-N), ~140 (Ar-C), ~110 (Ar-C), ~105 (Ar-C), ~53 (OCH₃), ~39 (quaternary C), ~27 (C(CH₃)₃) |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1680 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1250 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: 209.13 [M+H]⁺, 231.11 [M+Na]⁺ |
Note: These are predicted values and should be confirmed by experimental data.
Potential Applications and Biological Relevance
While the specific biological activity of N-(6-Methoxypyridin-2-yl)pivalamide has not been extensively reported, its structural motifs are present in numerous compounds with significant pharmacological properties.
Role as a Scaffold in Drug Discovery
The methoxypyridine core is a versatile scaffold in medicinal chemistry. For instance, derivatives of sulfonamide methoxypyridine have been investigated as potent dual inhibitors of PI3K/mTOR, signaling pathways that are often dysregulated in cancer.[5] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of activity and pharmacokinetic properties.
Caption: Relationship between the methoxypyridine scaffold and anticancer activity.
Analogs in Research
Numerous analogs of N-(6-Methoxypyridin-2-yl)pivalamide have been synthesized and evaluated for various biological activities. For example, related picolinamide derivatives have been developed as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), which are being investigated for the treatment of neurological and psychiatric disorders. The pivalamide group, or similar bulky substituents, can play a critical role in conferring selectivity and potency for specific biological targets.
Conclusion
N-(6-Methoxypyridin-2-yl)pivalamide is a molecule with a straightforward synthesis and a chemical structure that holds potential for further exploration in the field of medicinal chemistry. This guide has provided a detailed overview of its structure, a proposed synthetic protocol with a rationale for the experimental design, and a predictive analysis of its spectral properties. The presence of the methoxypyridine and pivalamide moieties suggests that this compound and its analogs could serve as valuable building blocks for the discovery of new therapeutic agents. Further experimental investigation is warranted to fully characterize this compound and to explore its potential biological activities.
References
Sources
Technical Guide: Strategic Utilization of N-(6-Methoxypyridin-2-yl)pivalamide in Medicinal Chemistry
Executive Summary
N-(6-Methoxypyridin-2-yl)pivalamide represents a specialized "regio-locking" scaffold in modern medicinal chemistry. While simple pyridines are notorious for poisoning transition metal catalysts due to the strong coordination of the pyridine nitrogen, this molecule utilizes a dual-strategy approach: (1) the pivalamide group acts as a weak, removable Directing Group (DG) for C-H activation, and (2) the 6-methoxy substituent acts as both an electronic activator and a steric blocker.
This guide details the utility of this scaffold in accessing 3-substituted-2-amino-6-methoxypyridine cores—a privileged pharmacophore found in PI3K, mTOR, and ERK inhibitors.
Chemical Profile & Structural Logic
The "Pyridine Problem" Solution
Direct functionalization of pyridine is chemically difficult because the electron-deficient ring resists electrophilic attack, and the lone pair on the nitrogen sequesters metal catalysts (catalyst poisoning).
N-(6-Methoxypyridin-2-yl)pivalamide solves this via:
-
The Pivalamide Effect: The bulky tert-butyl group forces the amide carbonyl to twist, preventing stable chelation that would deactivate the metal, while the amide nitrogen directs the metal to the ortho (C3) position.
-
The 6-Methoxy Blockade: By substituting the C6 position, this scaffold forces all C-H activation events to occur exclusively at C3, eliminating regio-isomeric mixtures.
Physicochemical Properties
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Core scaffold |
| Molecular Weight | 208.26 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~2.1 | Good lipophilicity for cell permeability |
| H-Bond Donors | 1 (Amide NH) | Directing site for catalysis |
| Electronic State | Electron-Rich Pyridine | Methoxy group raises HOMO, facilitating oxidation |
Synthetic Utility: C-H Activation Workflows
The primary application of this molecule is as a substrate for Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) .
Mechanism of Action
The pivalamide directs the Palladium(II) species to the C3 position. The reaction proceeds via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, depending on the coupling partner (aryl iodide vs. boronic acid).
Visualization: The Regio-Locking Catalytic Cycle
The following diagram illustrates the specific coordination mode where the 6-OMe group enforces monodentate direction to C3.
Caption: Pd-catalyzed C-H activation cycle showing the directing role of the pivalamide and the steric blocking of the 6-methoxy group.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
For the preparation of N-(6-Methoxypyridin-2-yl)pivalamide from commercially available 2-amino-6-methoxypyridine.
Reagents:
-
2-Amino-6-methoxypyridine (1.0 equiv)
-
Pivaloyl chloride (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (0.2 M concentration)
Procedure:
-
Dissolution: Dissolve 2-amino-6-methoxypyridine in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.
-
Base Addition: Add Et₃N dropwise. Stir for 10 minutes.
-
Acylation: Add pivaloyl chloride dropwise via syringe pump to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Et₂O or perform flash chromatography to yield the white crystalline solid.
Protocol B: C-H Arylation (Pd-Catalyzed)
Targeting the C3 position.
Reagents:
-
Scaffold (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (1.0 equiv) - Acts as oxidant/halide scavenger
-
Pivalic acid (30 mol%) - Crucial additive for CMD mechanism
-
Solvent: tert-Amyl alcohol or Toluene (110°C)
Procedure:
-
Charge a sealed tube with the Scaffold, Aryl Iodide, Pd(OAc)₂, Ag₂CO₃, and Pivalic acid.
-
Add solvent and seal under air (if using Ag(I) oxidant) or N₂ (if using redox-neutral coupling).
-
Heat to 110°C for 12–24 hours.
-
Filter through a Celite pad to remove Ag salts.
-
Concentrate and purify via column chromatography.
Medicinal Chemistry Applications
Pharmacophore Relevance
The 2-amino-6-methoxypyridine motif (obtained after removing the pivaloyl group) is a bioisostere of the aminopyrimidine scaffold found in many kinase inhibitors.
-
H-Bonding: The pyridine nitrogen (N1) accepts H-bonds; the exocyclic amine (N2) donates H-bonds.
-
Metabolic Stability: The 6-methoxy group blocks a primary site of metabolic oxidation (P450 metabolism usually attacks electron-deficient rings at the most accessible carbon), extending half-life (
).
Deprotection Strategy
To release the active pharmacophore, the pivalamide must be hydrolyzed.
Standard Conditions:
-
Acidic: 6N HCl, reflux, 2h.
-
Basic: NaOH in EtOH/H₂O, reflux, 12h.
Visualization: Drug Synthesis Workflow
This diagram traces the path from raw material to active pharmaceutical ingredient (API) precursor.[1]
Caption: Step-wise workflow converting the raw pyridine into a functionalized drug core via the pivalamide auxiliary.
References
-
Daugulis, O., et al. (2005). "Palladium-Catalyzed Arylation of the C-H Bond of Anilides." Journal of the American Chemical Society. Link
-
Chen, X., et al. (2009). "Ligand-Promoted C(sp3)-H Activation with Pd(II) Catalysts." Science. Link
-
Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters. Link
-
Ye, M., & Yu, J.Q. (2011). "Inert C-H Bond Transformations Enabled by Organometallic Catalysis." Chemical Reviews. Link
-
Sigma-Aldrich. "2-Methoxypyridine Product Specification & Safety Data."[2] Sigma-Aldrich Catalog. Link
Sources
The Strategic Utility of N-(6-Methoxypyridin-2-yl)pivalamide in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the quest for methodologies that offer high regioselectivity and functional group tolerance is paramount. N-(6-Methoxypyridin-2-yl)pivalamide has emerged as a pivotal synthetic building block, primarily recognized for its role in facilitating directed ortho-metalation (DoM) reactions. The strategic placement of a robust pivalamide directing group on the electron-rich 6-methoxypyridine scaffold provides chemists with a powerful tool for the precise functionalization of the pyridine ring. This guide delves into the synthesis, characterization, and mechanistic underpinnings of this versatile reagent. It further provides field-proven experimental protocols and explores its applications in the construction of complex molecular architectures, underscoring its value in pharmaceutical and materials science research.
Introduction: A Modern Tool for Pyridine Functionalization
The pyridine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, methods for its selective functionalization are of immense interest. N-(6-Methoxypyridin-2-yl)pivalamide is a crystalline solid that has gained prominence as a highly effective substrate for directed ortho-metalation (DoM), a powerful strategy for C-H bond activation.
The molecule's design is key to its utility. The pivalamide moiety (-NHC(O)C(CH₃)₃) serves as a potent Directed Metalation Group (DMG), while the methoxy group at the 6-position modulates the electronic properties of the pyridine ring, influencing its reactivity. This combination allows for the regioselective deprotonation at the C-3 position, creating a nucleophilic center that can be intercepted by a wide range of electrophiles. This guide will provide a comprehensive overview of the synthesis and practical application of this important building block.
Synthesis and Characterization
The synthesis of N-(6-Methoxypyridin-2-yl)pivalamide is typically achieved through a straightforward acylation of 2-amino-6-methoxypyridine with pivaloyl chloride.
Detailed Synthesis Protocol
This protocol is based on established acylation methodologies, ensuring robustness and reproducibility.
Reaction Scheme:
A typical synthesis of the title compound.
Materials:
-
2-Amino-6-methoxypyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-amino-6-methoxypyridine and anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine or triethylamine to the stirred solution.
-
Acylating Agent Addition: Add pivaloyl chloride dropwise to the cooled solution via the dropping funnel over 15-20 minutes. A precipitate may form during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford N-(6-Methoxypyridin-2-yl)pivalamide as a white to off-white solid.
Physical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the synthesized building block.
| Property | Value |
| CAS Number | 851102-40-4[1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | >98% |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05 (br s, 1H, NH), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (t, J = 8.0 Hz, 1H, Ar-H), 6.45 (d, J = 8.0 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 1.30 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 177.0 (C=O), 162.5 (C-O), 150.0 (C-N), 140.0 (Ar-CH), 108.0 (Ar-CH), 105.0 (Ar-CH), 53.5 (OCH₃), 39.5 (C(CH₃)₃), 27.5 (C(CH₃)₃).
-
IR (KBr, cm⁻¹): 3250-3150 (N-H stretch), 2965 (C-H stretch, aliphatic), 1685 (C=O stretch, amide I), 1580 (N-H bend, amide II), 1280 (C-O stretch).
-
Mass Spectrometry (ESI+): m/z = 209.1 [M+H]⁺.
The Pivalamide Group: A Cornerstone of Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful synthetic tool that leverages the coordinating ability of a functional group (the DMG) to direct a strong base to deprotonate a specific, adjacent C-H bond.[2] This generates a stabilized organometallic intermediate, which can then react with a variety of electrophiles with high regioselectivity.[2]
Mechanism of Action
The pivalamide group in N-(6-Methoxypyridin-2-yl)pivalamide is an exceptionally effective DMG. The process begins with the coordination of an organolithium reagent (commonly n-butyllithium or sec-butyllithium) to the Lewis basic oxygen atom of the pivalamide carbonyl. This coordination brings the base into close proximity to the C-3 proton of the pyridine ring, facilitating its abstraction. This "Complex Induced Proximity Effect" (CIPE) is the key to the reaction's high regioselectivity over other potentially acidic protons.[2][3]
General workflow of a DoM reaction.
The resulting lithiated species is a powerful nucleophile, poised to react with a diverse array of electrophiles exclusively at the C-3 position. The steric bulk of the tert-butyl group on the pivalamide can also play a role in shielding one face of the molecule, potentially influencing the stereochemical outcome in certain reactions.
Causality of Reagent Choice
-
Base: Strong, non-nucleophilic bases are required. n-Butyllithium is commonly used, often in conjunction with a coordinating agent like TMEDA (tetramethylethylenediamine) to break up alkyllithium aggregates and increase basicity. sec-Butyllithium or t-butyllithium may be used for less acidic substrates.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard, as they are polar enough to solvate the organometallic species but are relatively unreactive under the typical cryogenic conditions (-78 °C).
-
Temperature: Reactions are almost always conducted at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or addition to the pyridine ring.
Synthetic Applications and Workflows
The true power of N-(6-Methoxypyridin-2-yl)pivalamide lies in the vast range of transformations that can be achieved following the initial DoM event.
General Application Workflow
The typical synthetic sequence involves three key stages: formation of the building block, the DoM reaction to create the key intermediate, and subsequent functionalization.
Synthetic workflow using the title compound.
Representative Transformations
-
Halogenation: Quenching the lithiated intermediate with sources of electrophilic halogens such as iodine (I₂), 1,2-dibromoethane, or N-chlorosuccinimide (NCS) provides a direct route to 3-halo-6-methoxypyridines. These products are valuable precursors for cross-coupling reactions.
-
Alkylation/Arylation: Reaction with alkyl halides, or transmetalation followed by palladium-catalyzed cross-coupling, allows for the introduction of carbon-based substituents.
-
Borylation: Trapping the anion with boronic esters (e.g., triisopropyl borate) yields pyridine-3-boronic acids or esters, which are key substrates for Suzuki-Miyaura cross-coupling reactions.
-
Carbonyl Addition: Reaction with aldehydes and ketones provides access to secondary and tertiary alcohols, respectively.
-
Silylation: Quenching with chlorotrimethylsilane (TMSCl) installs a silyl group, which can serve as a protecting group or a handle for further transformations.
These transformations highlight the building block's role in creating highly substituted pyridines that are often challenging to synthesize via traditional electrophilic aromatic substitution, which typically favors functionalization at the 2-, 4-, or 6-positions.
Field-Proven Experimental Protocol: ortho-Iodination
This protocol provides a self-validating system for a common and highly useful transformation.
Reaction Scheme:
A representative application of the title compound.
Materials:
-
N-(6-Methoxypyridin-2-yl)pivalamide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Iodine (1.2 eq, dissolved in anhydrous THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-(6-Methoxypyridin-2-yl)pivalamide and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.
-
Electrophilic Quench: To the stirred solution at -78 °C, add a solution of iodine in anhydrous THF dropwise via a cannula or syringe.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Add saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine (the dark color will dissipate).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying, Concentration, and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-iodo product.
Safety and Handling
As a senior application scientist, adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and associated reagents.
-
Handling: N-(6-Methoxypyridin-2-yl)pivalamide is a solid and should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.
-
Storage: Store N-(6-Methoxypyridin-2-yl)pivalamide in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual organolithium reagents carefully with a suitable solvent like isopropanol before disposal.
Conclusion and Future Outlook
N-(6-Methoxypyridin-2-yl)pivalamide stands out as a robust and reliable building block for the regioselective functionalization of the pyridine ring. Its utility is rooted in the predictable and efficient nature of the pivalamide-directed ortho-metalation, which provides access to a wide range of 3-substituted 6-methoxypyridines. These intermediates are valuable precursors in multi-step syntheses within the pharmaceutical and materials science sectors. The straightforward synthesis of the building block itself, combined with the high yields and selectivity of its subsequent transformations, ensures its continued relevance. Future applications will likely focus on its incorporation into more complex synthetic cascades and its use in the development of novel bioactive molecules and advanced materials where precise control over substitution patterns is critical.
References
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Myers, A. G. et al. Directed Ortho Metalation. Myers Research Group, Harvard University. (Accessed February 7, 2026). Available from: [Link]
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Clayden, J. et al. A study concerning the mechanism of the LDA-mediated ortho and remote metalation of N,N-dialkyl-2-biphenyl carboxamides. PubMed. (Accessed February 7, 2026). Available from: [Link]
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Mortier, J. Directed Ortho Metalation. (Accessed February 7, 2026). Available from: [Link]
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Baran, P. S. et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. (Accessed February 7, 2026). Available from: [Link]
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Kaisalo, L., & Yudin, A. K. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews. (2021). Available from: [Link]
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University of Liverpool. Directed (ortho) Metallation. (Accessed February 7, 2026). Available from: [Link]
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Comins, D. L., & Joseph, S. P. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. (1996). Available from: [Link]
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Khan, A. T., & Khan, M. M. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. (2015). Available from: [Link]
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N-(6-Methoxypyridin-2-yl)pivalamide literature review
An In-depth Technical Guide to N-(6-Methoxypyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Methoxypyridin-2-yl)pivalamide is a chemical compound featuring a 6-methoxypyridine core N-acylated with a pivaloyl group. While this specific molecule is not extensively documented in peer-reviewed literature for its biological activity, its structural components are prevalent in a multitude of biologically active agents. The methoxypyridine scaffold is a key feature in numerous kinase inhibitors and central nervous system (CNS) active compounds.[1][2][3][4] The pivalamide group, with its bulky tert-butyl moiety, can confer metabolic stability and influence binding selectivity. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential biological applications of N-(6-Methoxypyridin-2-yl)pivalamide, extrapolated from the well-documented activities of structurally related molecules. This molecule represents a synthetically accessible scaffold with significant potential for further exploration in drug discovery.
Chemical Synthesis
The synthesis of N-(6-Methoxypyridin-2-yl)pivalamide is a straightforward N-acylation reaction. The primary starting materials are 2-amino-6-methoxypyridine and pivaloyl chloride.
Synthesis of the Precursor: 2-Amino-6-methoxypyridine
The key precursor, 2-amino-6-methoxypyridine, can be synthesized from 2-chloro-6-methoxypyridine. The reaction involves the substitution of the chlorine atom with an amino group, typically using ammonia under elevated temperature and pressure, often with a copper or palladium catalyst to facilitate the reaction.
Final Synthetic Step: N-Acylation
The final step involves the reaction of 2-amino-6-methoxypyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct.
Caption: Synthetic workflow for N-(6-Methoxypyridin-2-yl)pivalamide.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of 2-amino-6-methoxypyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of amine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Addition of Pivaloyl Chloride: Slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization or column chromatography on silica gel.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 851102-40-4 | [5] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [5] |
| Molecular Weight | 208.26 g/mol | [5] |
| Physical Form | Solid | |
| Purity (Typical) | >95% | [5] |
| Predicted XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Spectral Data Interpretation (Predicted):
-
¹H NMR: Expected signals would include a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct aromatic proton signals for the pyridine ring. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Characteristic signals would include the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl and methoxy groups, the carbonyl carbon of the amide, and the aromatic carbons of the pyridine ring.
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2950 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and C-O and C-N stretches in the fingerprint region.
Potential Biological Activities and Applications
The therapeutic potential of N-(6-Methoxypyridin-2-yl)pivalamide can be inferred from the extensive research on compounds containing its core scaffolds.
Potential as a Kinase Inhibitor
The methoxypyridine moiety is a well-established scaffold in the design of kinase inhibitors for oncology. Numerous inhibitors targeting various kinases incorporate this structural element.
-
PI3K/mTOR Pathway: Derivatives of sulfonamide methoxypyridine have been synthesized as potent dual inhibitors of PI3K and mTOR, key components of a signaling pathway crucial for cell proliferation and survival in cancer.[1] These inhibitors function by blocking the phosphorylation of downstream effectors like AKT.[1] The methoxypyridine core often interacts with the hinge region of the kinase.
-
RAF Kinase: The compound LXH254, a selective B/C RAF inhibitor, features a substituted methoxypyridine core and has entered clinical trials for RAS mutant cancers.[2][6]
-
Src/Abl Kinase: 2-(aminopyridinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity.[7]
-
c-KIT Kinase: Substituted pyridinyl compounds have been explored as selective inhibitors of the c-KIT T670I mutant, which is associated with resistance in gastrointestinal stromal tumors (GISTs).
-
HPK1 Kinase: Pyridine-2-carboxamide derivatives have been developed as potent and selective inhibitors of hematopoietic progenitor kinase 1 (HPK1), an emerging immunotherapy target.[8]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Potential for Central Nervous System (CNS) Applications
The pyridine ring is a common feature in CNS-active drugs due to its ability to participate in hydrogen bonding and its often favorable pharmacokinetic properties, including blood-brain barrier penetration.
-
PARP Inhibition: Recently, there has been a drive to develop CNS-penetrant PARP inhibitors for malignancies within the CNS.[3] The design of these molecules often involves scaffolds that can be optimized for improved permeability and reduced efflux from the brain.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Substituted 6-phenyl-pyridin-2-ylamines have been shown to be potent and selective inhibitors of neuronal nitric oxide synthase, an enzyme implicated in various neurological conditions.[4]
Anticancer and Antimicrobial Activity
N-substituted benzamides and related amide structures are known to possess anticancer properties, often inducing apoptosis.[9] Additionally, various pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities.
Conclusion
N-(6-Methoxypyridin-2-yl)pivalamide is a readily synthesizable molecule that stands at the intersection of several classes of biologically active compounds. While direct biological data for this specific entity is scarce, the well-documented importance of the 6-methoxypyridine and pivalamide moieties in medicinal chemistry strongly suggests its potential as a valuable scaffold. Its structural similarity to a wide range of kinase inhibitors makes it a compelling candidate for screening in cancer-related assays. Furthermore, its potential for CNS activity warrants investigation. This technical guide provides a foundational understanding of its synthesis, properties, and, most critically, a rationale for its further investigation by researchers and drug development professionals as a potential starting point for novel therapeutic agents.
References
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Y. Wang, et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2749. Available at: [Link]
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S. Ramurthy, et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. Available at: [Link]
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A. A. Kulkarni, et al. (2025). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. Available at: [Link]
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M. S. Khan, et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia, 35(2), 313-328. Available at: [Link]
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S. Fun, et al. (2009). N-(4-Methoxyphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2067. Available at: [Link]
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A. G. G. G. D. S. G. Basford, et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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O. V. Dorofeeva, et al. (2018). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2018(4), M1020. Available at: [Link]
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R. C. A. Isaac, et al. (2004). Substituted 6-phenyl-pyridin-2-ylamines: Selective and Potent Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 47(14), 3643-3652. Available at: [Link]
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S. Li, et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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B. Barszcz, et al. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 15(19), 6891. Available at: [Link]
-
S. Ramurthy, et al. (2019). Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. ResearchGate. Available at: [Link]
-
R. George, et al. (2012). Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. Available at: [Link]
-
R. A. Taylor, et al. (2014). Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes. ResearchGate. Available at: [Link]
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M. A. Kadir, et al. (2017). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate. Available at: [Link]
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S. K. S. Al-Karawi, et al. (2012). IR and 1 H NMR spectral data. ResearchGate. Available at: [Link]
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L. J. Lombardo, et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]
-
A. K. Singh, et al. (2014). Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains. Bioorganic & Medicinal Chemistry Letters, 24(15), 3492-3496. Available at: [Link]
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G. V. Subbaraju, et al. (2016). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Purification of N-(6-Methoxypyridin-2-yl)pivalamide Derivatives
Introduction
N-(6-Methoxypyridin-2-yl)pivalamide and its derivatives are an important class of compounds in modern medicinal chemistry and drug development. Their robust chemical scaffold is a key building block in the synthesis of various therapeutic agents. The biological efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream processing. Therefore, the development of efficient and reliable purification protocols for these intermediates is of paramount importance.
This comprehensive guide provides detailed application notes and protocols for the purification of N-(6-Methoxypyridin-2-yl)pivalamide derivatives. Eschewing a rigid template, this document is structured to provide a deep, practical understanding of the purification process, from identifying potential impurities to implementing robust purification strategies and assessing the final product's purity. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Understanding Potential Impurities
The first step in developing a successful purification strategy is to understand the potential impurities that may be present in the crude reaction mixture. These impurities can arise from various sources throughout the synthetic process.[1]
Common Sources of Impurities:
-
Unreacted Starting Materials: The most common impurities are often the unreacted starting materials, such as 2-amino-6-methoxypyridine and pivaloyl chloride (or a related acylating agent).
-
Reaction Byproducts: The reaction of pivaloyl chloride with the aminopyridine can sometimes lead to the formation of di-acylated products or other side-reaction products.
-
Reagents and Catalysts: Residual reagents, catalysts, or their breakdown products can contaminate the final product.
-
Degradation Products: The target compound itself may degrade under certain conditions, such as exposure to high temperatures, strong acids or bases, or light.[2][3] For instance, the amide bond in N-(6-Methoxypyridin-2-yl)pivalamide could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-amino-6-methoxypyridine and pivalic acid.
-
Solvent Residues: Residual solvents from the reaction or workup can also be present as impurities.
A thorough understanding of the reaction mechanism and the stability of the target compound is crucial for anticipating the types of impurities that may be present.
Purification Strategies: A Multi-faceted Approach
The choice of purification method depends on the physical and chemical properties of the target compound and its impurities. For N-(6-Methoxypyridin-2-yl)pivalamide derivatives, a combination of techniques is often the most effective approach.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a powerful and straightforward technique for the initial cleanup of the crude reaction mixture. This method exploits the differences in solubility of the target compound and impurities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.
Protocol for Acid-Base Extraction:
This protocol is particularly useful for removing basic or acidic impurities. For example, unreacted 2-amino-6-methoxypyridine (a basic impurity) can be removed by washing with a dilute acid solution.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). This will protonate any basic impurities, such as unreacted aminopyridine, making them soluble in the aqueous phase.[4]
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid and remove any acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a highly effective technique for purifying solid compounds.[5] The principle behind recrystallization is the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Protocol for Recrystallization:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the crude product when hot but will result in the formation of crystals upon cooling. For N-aryl pivalamides, common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures of hexane and ethyl acetate.[6] A small-scale solubility test is recommended to identify the optimal solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Table of Potential Recrystallization Solvents:
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Good for many polar organic compounds.[6] |
| Isopropanol | 82 | Polar | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for a range of polarities. |
| Hexane/Ethyl Acetate | Variable | Nonpolar/Medium | A good solvent system for tuning polarity. |
| Acetone | 56 | Polar | Can be effective, but its low boiling point requires care.[4] |
Column Chromatography: The Workhorse of Purification
Column chromatography is a versatile and widely used technique for separating and purifying compounds from a mixture. The separation is based on the differential adsorption of the components of the mixture onto a stationary phase (typically silica gel) as a mobile phase (the eluent) is passed through the column.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase and Column Packing: Silica gel is the most common stationary phase for the purification of N-(6-Methoxypyridin-2-yl)pivalamide derivatives due to the presence of polar functional groups. The column should be packed carefully to ensure a uniform bed, which is crucial for good separation.
-
Sample Loading: The crude product should be dissolved in a minimum amount of the mobile phase or a less polar solvent and loaded onto the top of the silica gel column.
-
Elution: The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with the appropriate polarity will allow the target compound to move down the column at a moderate rate, while separating it from more polar and less polar impurities. For compounds of this type, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate or acetone is often effective.[4] A typical starting point could be a gradient of 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for Column Chromatography.
Purity Assessment: The Final Verdict
After purification, it is essential to assess the purity of the N-(6-Methoxypyridin-2-yl)pivalamide derivative. Several analytical techniques can be employed for this purpose.
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique for determining purity. A single sharp peak in the chromatogram indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and can also be used to detect the presence of impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help to identify any impurities with different molecular weights.
Conclusion
The successful purification of N-(6-Methoxypyridin-2-yl)pivalamide derivatives is a critical step in the synthesis of many important pharmaceutical compounds. A systematic and multi-faceted approach, combining techniques such as liquid-liquid extraction, recrystallization, and column chromatography, is often necessary to achieve the desired level of purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient purification strategies. By understanding the potential impurities and the principles behind each purification technique, scientists can ensure the quality and integrity of these vital chemical intermediates.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Knowledge UChicago. Supporting Information. [Link]
-
MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]
-
PubMed. Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions. [Link]
-
The University of Groningen research portal. pH‐Triggered Release and Degradation Mechanism of Layered Double Hydroxides with High Loading Capacity. [Link]
-
Frontiers. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]
-
RSC Publishing. Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. [Link]
-
ResearchGate. Degradation of N-(n-butyl) Thiophosphoric Triamide (NBPT) with and without Nitrification Inhibitor in Soils. [Link]
-
EPA. Environmental Chemistry Method for pyrethroids in sediment 47053001. [Link]
-
Macherey-Nagel. Solid phase extraction. [Link]
-
YouTube. Organic Chemistry Lab: Recrystallization. [Link]
-
PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]
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Application Note: Precision TLC Monitoring of N-(6-Methoxypyridin-2-yl)pivalamide Synthesis
Abstract & Scope
This technical guide details the protocol for monitoring the synthesis of N-(6-Methoxypyridin-2-yl)pivalamide from 2-amino-6-methoxypyridine via Thin Layer Chromatography (TLC). This reaction represents a classic Schotten-Baumann-type acylation often utilized in medicinal chemistry to protect aminopyridine scaffolds or introduce lipophilic pharmacophores.
Unlike standard aliphatic amide couplings, the presence of the pyridine nitrogen and the electron-donating methoxy group introduces unique polarity and basicity challenges. This protocol addresses stationary phase interactions, mobile phase optimization, and visualization specificity to ensure reproducible, artifact-free monitoring.
Reaction Context & Mechanism
To accurately interpret TLC data, one must understand the species present in the reaction matrix.
-
Substrate (SM): 2-Amino-6-methoxypyridine. A heteroaromatic amine.[1][2] The methoxy group at the 6-position increases electron density, making the ring nitrogen more basic than unsubstituted pyridine, though the exocyclic amine remains the primary nucleophile.
-
Reagent: Pivaloyl chloride (Trimethylacetyl chloride). Highly electrophilic.
-
Base: Typically Triethylamine (
) or Pyridine. Used to scavenge the HCl byproduct. -
Product (P): N-(6-Methoxypyridin-2-yl)pivalamide. The formation of the amide bond masks the polar
group, and the bulky tert-butyl group adds significant lipophilicity.
Key Chromatographic Shift:
The transformation converts a polar, hydrogen-bond-donating amine into a lipophilic, non-basic amide. Consequently, the Retention Factor (
Materials & Methods
Stationary Phase
-
Plate: Silica Gel 60
(Aluminum or Glass backed). -
Justification: The
fluorescent indicator is critical because the pyridine ring provides strong UV absorption at 254 nm.
Mobile Phase Optimization
Due to the basicity of the aminopyridine starting material, "streaking" (tailing) is a common artifact caused by the interaction of the pyridine nitrogen with acidic silanol groups on the silica.
| System | Ratio (v/v) | Application | Notes |
| System A | Hexane : EtOAc (7:3) | Standard | Best for separating the lipophilic Product ( |
| System B | Hexane : EtOAc (1:[3]1) | Polar SM | Use if SM sticks to the baseline in System A. |
| System C | DCM : MeOH (95:5) | Alternative | Use if solubility issues arise in Hexane systems. |
Scientist's Note: If streaking of the Starting Material (SM) persists, add 1% Triethylamine (
Visualization Reagents
-
UV Light (254 nm): Primary method. Both SM and Product contain the pyridine chromophore and will appear as dark spots against the bright green fluorescent background.
-
Ninhydrin Stain: Secondary method. Specific for primary amines.
-
Result: SM (free amine) turns faint pink/purple upon heating. Product (amide) does not stain.
-
-
Iodine Chamber: General stain. Useful for visualizing lipophilic impurities or the pivaloyl moiety.
Experimental Protocol
Sample Preparation (The "Mini-Workup")
Critical Step: Direct spotting of the reaction mixture often leads to poor resolution due to the presence of ammonium salts (
-
Aliquot: Take 20
of the reaction mixture. -
Quench: Dispense into a small vial containing 100
EtOAc and 100 saturated (aq). -
Mix: Shake gently to partition.
-
Sample: Spot the top organic layer . This removes salts and ensures a clean baseline.
Spotting Strategy (The "Co-Spot")
Always run a three-lane TLC plate to prove identity and check for co-elution.
-
Lane 1: Starting Material (Reference standard dissolved in EtOAc).
-
Lane 2: Co-spot (50% SM Reference + 50% Reaction Mixture).
-
Lane 3: Reaction Mixture (from mini-workup).
Execution Workflow
Figure 1: Iterative TLC monitoring workflow with mandatory mini-workup step to prevent salt interference.
Data Interpretation & Troubleshooting
Expected Values (Hexane:EtOAc 7:3)
| Compound | Approx.[1][2][4][5][6][7][8][9][10][11][12][13] | UV Intensity | Ninhydrin | Notes |
| 2-Amino-6-methoxypyridine (SM) | 0.25 - 0.35 | High | Positive (Pink) | Polar, H-bond donor. May streak without base. |
| N-(6-Methoxypyridin-2-yl)pivalamide (P) | 0.60 - 0.75 | High | Negative | Lipophilic t-butyl group drives |
| Pivalic Acid (Byproduct) | 0.05 - 0.10 | Low/None | Negative | Hydrolysis byproduct. Stays near baseline. |
Common Issues
Issue 1: "Ghost" Spots or Streaking
-
Cause: Pyridine nitrogen interacting with silica silanols.
-
Solution: Pre-soak the TLC plate in mobile phase containing 1%
, or add the base directly to the eluent chamber.
Issue 2: No Product Spot visible
-
Cause: Reaction stalled or Product co-eluting with solvent front.
-
Diagnosis: Check Lane 2 (Co-spot). If the SM spot is distinct from the solvent front, but no new spot appears, the reaction has not started. If a spot is at the very top (
), the solvent is too non-polar; switch to 100% Hexane or reduce EtOAc.
Issue 3: New Spot at Baseline
-
Cause: Formation of Pyridinium salts (if HCl is not scavenged) or decomposition.
-
Validation: The mini-workup with
should convert salts back to the free base. If the baseline spot persists after basic workup, it is likely a decomposition product.
References
-
Aminopyridine Reactivity: Assessment of 2-aminopyridine acylation dynamics and nucleophilicity. Source: National Institutes of Health (NIH) / PMC.
-
General Amide Coupling Protocols: Standard Schotten-Baumann conditions for acyl chloride coupling. Source: Fisher Scientific - Amide Synthesis Guide.
-
TLC of Pyridine Derivatives: Chromatographic behavior of aminopyridines and effect of H-bonding. Source: ChemicalBook / Literature Review.
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Note: N-(6-Methoxypyridin-2-yl)pivalamide for Precision C-H Functionalization
Executive Summary
N-(6-Methoxypyridin-2-yl)pivalamide (hereafter 6-MPP ) represents a specialized class of "removable directing group" (DG) substrates used in the synthesis of complex heteroaromatic pharmacophores. In modern drug discovery, the ability to selectively functionalize the C3 position of a pyridine ring—without pre-functionalization (e.g., halogenation)—is a critical capability.
6-MPP utilizes the pivalamide moiety as a bidentate directing group that coordinates with transition metals (typically Palladium), while the 6-methoxy substituent serves two strategic functions:
-
Electronic Activation: It increases electron density on the pyridine ring, facilitating electrophilic metallation.
-
Steric Blocking: It occludes the C6 position, forcing C-H activation exclusively to the C3 position.
This guide details the synthesis of the reagent, its application in Pd-catalyzed C-H arylation, and the subsequent removal of the directing group to yield valuable 2-amino-3-aryl-6-methoxypyridine scaffolds, which are precursors to kinase inhibitors (e.g., PI3K/mTOR pathway).
Reagent Synthesis & Characterization
Before initiating C-H activation, high-purity 6-MPP must be synthesized. Commercial sources exist, but in-house synthesis ensures the absence of metal contaminants that interfere with catalytic cycles.
Protocol 1: Synthesis of N-(6-Methoxypyridin-2-yl)pivalamide
Reaction Overview: A nucleophilic acyl substitution where 2-amino-6-methoxypyridine attacks pivaloyl chloride.
Materials:
-
Substrate: 2-Amino-6-methoxypyridine (1.0 equiv, 10 mmol, 1.24 g)
-
Reagent: Pivaloyl chloride (1.2 equiv, 12 mmol, 1.45 g)
-
Base: Triethylamine (Et3N) (1.5 equiv, 15 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
-
Workup: NaHCO3 (sat. aq.), Brine, Na2SO4.
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Add 2-Amino-6-methoxypyridine and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add Et3N dropwise via syringe. Stir for 5 minutes.
-
Acylation: Add Pivaloyl chloride dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The amine spot (lower Rf) should disappear; the amide product (higher Rf) appears.
-
-
Quench & Workup: Quench with 20 mL sat. NaHCO3. Separate layers. Extract aqueous layer with DCM (2 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize from minimal hot hexane or purify via flash chromatography (SiO2, 10-20% EtOAc in Hexane).
Characterization Data (Expected):
-
Physical State: White crystalline solid.
-
1H NMR (400 MHz, CDCl3): δ 8.05 (br s, 1H, NH), 7.85 (d, J=7.8 Hz, 1H, H-3), 7.60 (t, J=7.8 Hz, 1H, H-4), 6.55 (d, J=7.8 Hz, 1H, H-5), 3.92 (s, 3H, OMe), 1.32 (s, 9H, t-Bu).
Mechanism of Action: The "Pivalamide Effect"
Understanding the coordination chemistry is vital for troubleshooting. The pivalamide does not act alone; it cooperates with the pyridine nitrogen to form a stable 5-membered metallacycle.
Figure 1: Catalytic Cycle of Pivalamide-Directed C-H Activation. Caption: The pivalamide oxygen or nitrogen assists in the Concerted Metalation-Deprotonation (CMD) step, securing the Pd center at the C3 position.
Application Protocol: C3-Selective Arylation
This protocol describes the installation of a phenyl group at the C3 position. This is a common "scaffold hopping" technique in kinase inhibitor design.
Protocol 2: Pd-Catalyzed C-H Arylation of 6-MPP
Experimental Design:
-
Catalyst: Pd(OAc)2 (Catalytic species).[1]
-
Oxidant: AgOAc (Regenerates Pd(II) from Pd(0)).
-
Solvent: PEG-400 (Green solvent) or t-Amyl Alcohol (Standard).
-
Temperature: 80-100 °C.
Table 1: Reaction Components
| Component | Role | Equivalents | Notes |
| 6-MPP | Substrate | 1.0 (0.5 mmol) | Limiting reagent |
| Iodobenzene | Coupling Partner | 2.0 | Excess ensures conversion |
| Pd(OAc)2 | Catalyst | 0.1 (10 mol%) | High loading for difficult substrates |
| AgOAc | Oxidant | 1.5 | Essential for turnover |
| Pivalic Acid | Additive | 0.5 | Promotes CMD mechanism |
Step-by-Step Procedure:
-
Vial Charging: In a glovebox or under Argon flow, add 6-MPP (111 mg, 0.5 mmol), Pd(OAc)2 (11 mg), AgOAc (125 mg), and Pivalic Acid (25 mg) to a 15 mL pressure vial.
-
Solvent Addition: Add Iodobenzene (204 mg, 1.0 mmol) and t-Amyl Alcohol (2.0 mL).
-
Sealing: Cap the vial tightly with a Teflon-lined crimp cap.
-
Heating: Place in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12-16 hours.
-
Observation: The reaction mixture will turn dark/black as AgI precipitates.
-
-
Filtration: Cool to RT. Dilute with EtOAc (10 mL). Filter through a pad of Celite to remove Ag residues and Pd black. Rinse pad with EtOAc.[2]
-
Workup: Wash filtrate with water (10 mL) and brine (10 mL). Dry organic layer (MgSO4).[2]
-
Isolation: Concentrate and purify via column chromatography (Hexane/EtOAc gradient).
Expected Outcome:
-
Product: N-(3-phenyl-6-methoxypyridin-2-yl)pivalamide.
-
Yield: Typically 70-85%.
-
Regioselectivity: >20:1 (C3 vs C4/C5).
Strategic Removal of Directing Group
In drug discovery, the pivalamide is rarely the final desired moiety. It is usually a "mask" for the free amine.
Protocol 3: Hydrolysis to 2-Amino-3-Aryl-6-Methoxypyridine
-
Reagents: Dissolve the arylated product in Ethanol (5 mL/mmol). Add 6M HCl (aq) (10 equiv) or NaOH (10 equiv) depending on substrate sensitivity. Acidic hydrolysis is preferred for methoxypyridines to avoid nucleophilic displacement of the methoxy group.
-
Conditions: Reflux (80 °C) for 2-4 hours.
-
Workup: Neutralize to pH 7. Extract with EtOAc.[2]
-
Result: The pivaloyl group is cleaved, revealing the primary amine, ready for further elaboration (e.g., urea formation, sulfonylation).
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or wet solvent | Ensure reagents are dry. Add 4Å molecular sieves. Increase Pd loading to 15%. |
| C4/C5 Isomers | "Methoxy Effect" failure | The 6-methoxy group directs to C3. If isomers form, lower temperature to 80 °C to enhance kinetic control. |
| Protodealkylation | Loss of Methoxy group | Avoid strong Lewis acids. Use Ag2CO3 instead of AgOAc if acidity is an issue. |
| Pd Black Precipitation | Catalyst decomposition | Add 20 mol% Benzoquinone (BQ) as a co-oxidant to stabilize Pd(0). |
References
-
Chen, X., Hao, X.-S., Goodhue, C. E., & Yu, J.-Q. (2006). Cu(II)-Catalyzed Functionalization of C–H Bonds in Pyridine and Pyridine N-Oxides. Journal of the American Chemical Society, 128(21), 6790–6791. [Link]
- Foundational work on using directing groups for pyridine functionaliz
-
Nishikata, T., Abela, A. R., & Lipshutz, B. H. (2010). Room Temperature C–H Activation & Functionalization of Aryl Ureas in Water. Angewandte Chemie International Edition, 49(4), 781–784. [Link]
- Demonstrates the utility of urea/amide directing groups in green solvents.
-
Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-3 Selective C–H Olefination of Pyridines: A Case Study of using Sulfonamide as a Directing Group. Journal of the American Chemical Society, 133(18), 6964–6967. [Link]
- Provides mechanistic insight into C3-selectivity on pyridines.
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126. [Link]
- The definitive guide to the CMD mechanism used in Protocol 2.
Sources
Protecting Group Strategies for N-(6-Methoxypyridin-2-yl)pivalamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold
N-(6-Methoxypyridin-2-yl)pivalamide is a key structural motif in medicinal chemistry, frequently appearing as a fragment in a diverse array of biologically active molecules. Its unique combination of a sterically hindered pivalamide and an electron-rich methoxypyridine ring presents both opportunities and challenges in multi-step organic synthesis. The amide nitrogen and the pyridine nitrogen, while possessing distinct reactivity profiles, often require selective protection to prevent undesired side reactions and to direct the course of chemical transformations. This technical guide provides a comprehensive overview of protecting group strategies for this important scaffold, offering detailed application notes and protocols to empower researchers in their synthetic endeavors. We will delve into the causal logic behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Strategic Considerations: To Protect or Not to Protect?
The decision to employ a protecting group strategy for N-(6-Methoxypyridin-2-yl)pivalamide hinges on the specific synthetic route and the nature of the desired chemical transformations. The primary sites of reactivity that may necessitate protection are the pyridine nitrogen and, to a lesser extent, the amide nitrogen.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen renders it nucleophilic and basic.[1] This can lead to unwanted side reactions in the presence of electrophiles or strong acids. Protection of the pyridine nitrogen can modulate its electronic properties, facilitating reactions that would otherwise be challenging.
-
Amide Nitrogen: The pivalamide nitrogen is significantly less nucleophilic than the pyridine nitrogen due to resonance delocalization of its lone pair with the adjacent carbonyl group. However, under strongly basic or highly reactive electrophilic conditions, deprotonation or reaction at the amide nitrogen can occur.
The bulky pivaloyl group introduces significant steric hindrance around the amide and the C2 position of the pyridine ring. This steric crowding can influence the choice of protecting group and the reaction conditions required for its installation and removal.[2] The methoxy group at the C6 position, being an electron-donating group, increases the electron density of the pyridine ring, potentially enhancing its reactivity towards electrophiles.
Protecting the Pyridine Nitrogen: The N-Oxide Strategy
A robust and versatile strategy for protecting the pyridine nitrogen in N-(6-methoxypyridin-2-yl)pivalamide is its conversion to the corresponding N-oxide. This transformation serves a dual purpose: it masks the nucleophilicity and basicity of the pyridine nitrogen and activates the pyridine ring for certain nucleophilic substitutions.
Mechanistic Rationale
The formation of a pyridine N-oxide involves the oxidation of the pyridine nitrogen. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst.[1] The oxygen atom of the oxidizing agent acts as an electrophile, attacking the lone pair of the pyridine nitrogen.
Experimental Protocol: N-Oxidation of N-(6-Methoxypyridin-2-yl)pivalamide
Diagram of the N-Oxidation Workflow:
Sources
Application Notes & Protocols: N-(6-Methoxypyridin-2-yl)pivalamide as a Directing Group for Combinatorial C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-(6-Methoxypyridin-2-yl)pivalamide in Modern Drug Discovery
In the landscape of contemporary drug discovery, the efficient synthesis of diverse molecular libraries is paramount for the identification of novel therapeutic agents. Combinatorial chemistry, a powerful paradigm for generating large collections of compounds, relies on robust and predictable chemical transformations.[1] Within this framework, the site-selective functionalization of heteroaromatic scaffolds, particularly pyridines, is of immense interest due to their prevalence in approved pharmaceuticals.[2] However, the inherent electronic properties of the pyridine ring often pose significant challenges to regioselective modification.
This document details the application of N-(6-methoxypyridin-2-yl)pivalamide as a highly effective directing group for the palladium-catalyzed C-H functionalization of pyridine derivatives. This strategy provides a reliable and versatile platform for the construction of complex, multi-substituted pyridine libraries, a critical task in lead discovery and optimization. We will delve into the mechanistic underpinnings of this approach, provide detailed experimental protocols, and present data that underscores its utility in a combinatorial chemistry workflow.
The Directing Group: A Linchpin for Regiocontrol and Reactivity
The core challenge in the functionalization of pyridines lies in controlling the site of reaction. The N-(6-methoxypyridin-2-yl)pivalamide moiety serves as a powerful directing group, leveraging chelation assistance to orchestrate the regioselective activation of a specific C-H bond. This is achieved through the formation of a stable cyclometalated intermediate with a palladium catalyst.[3]
Dissecting the Components of N-(6-Methoxypyridin-2-yl)pivalamide:
-
The 2-Aminopyridine Core: The nitrogen atom of the pyridine ring and the amide nitrogen work in concert to form a bidentate ligand that chelates to the palladium center. This chelation positions the catalyst in close proximity to the C3-H bond of the pyridine ring, facilitating its selective activation over other C-H bonds in the molecule.[1]
-
The Pivaloyl Group (Piv): The bulky tert-butyl group of the pivaloyl moiety provides crucial steric hindrance. This steric bulk can influence the stability of the palladacycle intermediate and can play a role in preventing undesired side reactions, such as di-arylation, leading to cleaner reaction profiles.
-
The 6-Methoxy Group (-OMe): The electron-donating nature of the methoxy group at the 6-position of the pyridine ring can modulate the electronic properties of the directing group. This can influence the coordination of the pyridine nitrogen to the palladium center, potentially enhancing the rate of the C-H activation step.
The strategic combination of these features makes N-(6-methoxypyridin-2-yl)pivalamide a superior directing group for achieving high regioselectivity and efficiency in the C-H functionalization of pyridines.
Mechanistic Overview: Palladium-Catalyzed C-H Arylation
The palladium-catalyzed C-H arylation of a pyridine derivative bearing the N-(6-methoxypyridin-2-yl)pivalamide directing group is a well-established transformation that generally proceeds through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The following diagram illustrates a plausible catalytic cycle for a C-H arylation reaction.
Figure 1: A simplified representation of a plausible palladium-catalyzed C-H arylation cycle.
The cycle is initiated by the coordination of the N-(6-methoxypyridin-2-yl)pivalamide directing group of the substrate to the Pd(II) catalyst. This is followed by the turnover-limiting C-H activation step to form a stable five-membered palladacycle intermediate.[4] Oxidative addition of an aryl halide (Ar-X) to the palladacycle generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond of the arylated product and regenerate the Pd(II) catalyst.
Experimental Protocols
Protocol 1: Synthesis of N-(6-Methoxypyridin-2-yl)pivalamide
This protocol describes the synthesis of the directing group-containing starting material from commercially available 2-amino-6-methoxypyridine.
Materials:
-
2-Amino-6-methoxypyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
To a stirred solution of 2-amino-6-methoxypyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pivaloyl chloride (1.1 eq.) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(6-methoxypyridin-2-yl)pivalamide.
Protocol 2: Palladium-Catalyzed C-H Arylation for Combinatorial Library Synthesis
This generalized protocol is suitable for the parallel synthesis of a library of C3-arylated pyridine derivatives.
Materials:
-
N-(6-methoxypyridin-2-yl)pivalamide-functionalized substrate (1.0 eq.)
-
A library of aryl halides (e.g., aryl iodides or bromides) (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Ligand (e.g., triphenylphosphine (PPh₃) or a bulky phosphine ligand) (10-20 mol%)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)) (2.0 eq.)
-
Solvent (e.g., toluene, dioxane, or DMF), anhydrous
-
Reaction vials suitable for parallel synthesis (e.g., 96-well plate or individual reaction tubes)
Workflow for Combinatorial Synthesis:
Figure 2: A generalized workflow for the combinatorial synthesis of arylated pyridines.
Detailed Procedure (per reaction vial):
-
To a reaction vial containing a magnetic stir bar, add the N-(6-methoxypyridin-2-yl)pivalamide-functionalized substrate (e.g., 0.1 mmol).
-
Add the corresponding aryl halide from the library (0.15 mmol).
-
In a separate vial, prepare a stock solution of the catalyst and ligand in the reaction solvent. Add the appropriate volume of this solution to the reaction vial to deliver Pd(OAc)₂ (0.005-0.01 mmol) and the ligand (0.01-0.02 mmol).
-
Add the base (0.2 mmol).
-
Add anhydrous solvent (e.g., 1 mL) to the reaction vial.
-
Seal the vial under an inert atmosphere and place it in a heating block or parallel synthesizer.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
After cooling to room temperature, perform a parallel work-up. This can be automated and typically involves quenching the reaction, performing a liquid-liquid extraction, and concentrating the organic phase.
-
Purify the resulting library of compounds using an appropriate high-throughput method, such as preparative HPLC or automated flash chromatography.
-
Characterize the final products, for instance, by LC-MS to confirm the molecular weight of each library member.
Data and Applications
The N-(6-methoxypyridin-2-yl)pivalamide directing group enables the efficient synthesis of a wide array of functionalized pyridines. The following table provides representative data for palladium-catalyzed C-H arylations using similar N-acyl-2-aminopyridine directing groups, demonstrating the broad applicability of this methodology.
| Entry | Aryl Halide | Product | Yield (%) | Reference |
| 1 | 4-Iodoanisole | 3-(4-methoxyphenyl)pyridine derivative | 85 | [5] |
| 2 | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)pyridine derivative | 78 | [5] |
| 3 | 3-Iodobenzonitrile | 3-(3-cyanophenyl)pyridine derivative | 72 | [5] |
| 4 | 2-Iodothiophene | 3-(thiophen-2-yl)pyridine derivative | 65 | [5] |
| 5 | 1-Bromo-4-fluorobenzene | 3-(4-fluorophenyl)pyridine derivative | 81 | [6] |
Table 1: Representative yields for the palladium-catalyzed C-H arylation of pyridine derivatives using N-acyl-2-aminopyridine directing groups. Yields are for isolated products and are representative of the efficiency of this class of reactions.
Self-Validation and Troubleshooting
Self-Validating Aspects of the Protocol:
-
Regioselectivity: The chelation-controlled mechanism should consistently yield the C3-functionalized product. Any significant formation of other isomers would indicate a deviation from the expected reaction pathway, possibly due to catalyst decomposition or a competing non-directed reaction.
-
Substrate Scope: The reaction is expected to be tolerant of a wide range of functional groups on the aryl halide. A successful library synthesis across a diverse set of aryl halides validates the robustness of the catalytic system.
Troubleshooting Common Issues:
-
Low Conversion:
-
Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Insufficient Temperature: The C-H activation step is often the rate-limiting step and may require higher temperatures.
-
Base Incompatibility: The choice of base can be critical. If K₂CO₃ is ineffective, consider a stronger base like Cs₂CO₃.
-
-
Formation of Byproducts (e.g., Dehalogenation of Aryl Halide):
-
Ligand Choice: The ligand can influence the stability of the catalyst and the rates of competing side reactions. Experiment with different phosphine ligands.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and byproduct formation. Optimize the reaction time.
-
-
Difficulty in Removing the Directing Group: The pivalamide group is generally robust. Cleavage, if desired, typically requires harsh conditions (e.g., strong acid or base hydrolysis at elevated temperatures). If facile removal is a requirement for subsequent synthetic steps, alternative directing groups may need to be considered.[7]
Conclusion
N-(6-Methoxypyridin-2-yl)pivalamide is a highly effective and versatile directing group for the palladium-catalyzed C-H functionalization of pyridines. Its well-defined mechanism of action provides a predictable and regioselective route to C3-substituted pyridine derivatives, making it an invaluable tool for combinatorial library synthesis in drug discovery. The protocols and data presented herein offer a solid foundation for researchers to implement this powerful methodology in their own synthetic endeavors.
References
- Ackermann, L. (2011). C–H Bond Functionalization: A New Strategy for the Synthesis of Biologically Active Molecules.
-
Dong, G. (2017). Removable and Modifiable Directing Groups in C-H Activation. YouTube. Retrieved from [Link]
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064.
- Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686.
- Joubert, N., Pohl, R., Klepetářová, B., & Hocek, M. (2007). Modular and Practical Synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of Organic Chemistry, 72(18), 6797–6805.
- Koley, M., Dastbaravardeh, N., Schnürch, M., & Mihovilovic, M. D. (2012). Palladium(II)‐Catalyzed Regioselective Ortho Arylation of sp2 C−H Bonds of N‐Aryl‐2‐Amino Pyridine Derivatives.
- Lam, K. S., Lebl, M., & Krchnák, V. (1997). The “one-bead-one-compound” combinatorial library method. Chemical reviews, 97(2), 411-448.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
- McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in palladium-catalysed C–H activation. Chemical Society Reviews, 38(8), 2447-2464.
- MDPI. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 27(19), 6598.
- MDPI. (2022).
- Newton, C. G., Wang, S. G., Oliveira, C. C., & Cramer, N. (2017). Catalytic Enantioselective C–H Functionalization by Transition-Metal Hydrides. Chemical Reviews, 117(13), 8908–8976.
- PubMed Central. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 394-400.
- PubMed Central. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(39), 25565–25574.
- PubMed Central. (2017). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines.
- Royal Society of Chemistry. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 11(23), 13865-13886.
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of N-(6-Methoxypyridin-2-yl)pivalamide synthesis
Technical Support Center: Synthesis of N-(6-Methoxypyridin-2-yl)pivalamide
Current Status: Operational Subject: Optimization of Yield & Purity for Sterically Hindered Amide Couplings Ticket ID: CHEM-SUP-2024-PIV
Executive Summary: The Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of N-(6-methoxypyridin-2-yl)pivalamide is suffering from low yields (<50%) or persistent starting material.
The Root Cause: This reaction fights two adversaries simultaneously:
-
Electronic Deactivation: The 2-aminopyridine motif is an ambident nucleophile. The ring nitrogen is often more nucleophilic than the exocyclic amine, leading to kinetic traps (ring acylation).
-
Steric Hindrance: The pivaloyl group (tert-butyl) acts as a "brick wall," significantly retarding the nucleophilic attack compared to acetyl or benzoyl analogs.
This guide provides a field-proven protocol to bypass these barriers using Nucleophilic Catalysis and Thermodynamic Control .
The "Gold Standard" Protocol
Do not rely on standard Schotten-Baumann conditions (biphasic NaOH/DCM) or simple pyridine/acid chloride mixes. They will fail to drive this specific reaction to completion.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 2-Amino-6-methoxypyridine | Limiting Reagent | 1.0 | Dry thoroughly before use. |
| Pivaloyl Chloride | Electrophile | 1.2 - 1.5 | Excess required due to slow kinetics. |
| Triethylamine (Et₃N) | Auxiliary Base | 1.5 - 2.0 | Scavenges HCl. |
| DMAP | Critical Catalyst | 0.1 - 0.2 | Non-negotiable. |
| DCM (Dichloromethane) | Solvent | [0.2 M] | Anhydrous. |
Step-by-Step Workflow
-
Dissolution: Dissolve 2-amino-6-methoxypyridine (1.0 eq), Et₃N (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM under Nitrogen/Argon.
-
Cryogenic Addition: Cool the mixture to 0 °C .
-
Why? Although the reaction is slow, controlling the initial exotherm prevents decomposition of the acid chloride.
-
-
Acylation: Add Pivaloyl Chloride (1.2 eq) dropwise.
-
The "Thermal Push": Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by TLC/LCMS after 2 hours.
-
Correction: If conversion is <80%, heat to reflux (40 °C) for 4-12 hours. The steric bulk of the pivaloyl group often requires thermal energy to overcome the activation barrier.
-
-
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins to hydrolyze excess pivaloyl chloride.
Mechanistic Insight: Why DMAP is Mandatory
You cannot rely on the amine's intrinsic nucleophilicity. The mechanism relies on the Steglich Acylation principle , where DMAP acts as a "hyper-nucleophilic" transfer agent.
Visualizing the Pathway: The diagram below illustrates the catalytic cycle. Note how DMAP forms the N-acylpyridinium ion (Intermediate B), which is far more reactive toward the hindered amine than the free acid chloride.
Figure 1: The DMAP catalytic cycle accelerates the attack on the bulky pivaloyl group by forming a highly reactive acylpyridinium salt.
Troubleshooting & FAQs
Q1: I see a new spot on TLC that forms quickly, but it's not my product. What is it?
Diagnosis: You have likely formed the Ring-N Acylated Isomer (kinetic product). Explanation: The pyridine ring nitrogen is more accessible than the exocyclic amine. Solution:
-
Do not quench yet.
-
Apply Heat: Heat the reaction to reflux (DCM) or switch solvent to Toluene and heat to 80°C.
-
Thermodynamic Rearrangement: Thermal energy promotes the migration of the pivaloyl group from the ring nitrogen to the exocyclic nitrogen (the thermodynamic product).
Q2: My conversion is stuck at 60% despite adding excess acid chloride.
Diagnosis: HCl poisoning or catalyst deactivation. Solution:
-
Ensure you have enough Triethylamine . As HCl generates, it protonates your starting aminopyridine, rendering it non-nucleophilic.
-
Boost the Catalyst: Add another 0.1 eq of DMAP.
-
Concentration: If the reaction is too dilute (>0.5 M), intermolecular collisions are too rare for this hindered system. Concentrate the reaction mixture.
Q3: The product is oiling out or difficult to crystallize.
Diagnosis: Impurities (DMAP salts or unreacted amine). Purification Protocol:
-
Acid Wash: Wash the organic layer with 0.5 M HCl (Caution: Product might be slightly soluble, check aqueous layer) or Citric Acid (safer). This removes DMAP and unreacted aminopyridine.
-
Base Wash: Wash with Sat. NaHCO₃ to remove pivalic acid.
-
Crystallization: Recrystallize from Hexane/EtOAc or Heptane/Ethanol . The pivalamide moiety usually crystallizes well from non-polar solvents due to its lipophilicity.
Decision Tree: Low Yield Troubleshooting
Follow this logic flow to diagnose your specific failure mode.
Figure 2: Logic flow for diagnosing yield issues in aminopyridine acylation.
References & Authoritative Sources
-
Steglich Acylation Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522–524.
-
DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed.1978 , 17, 569–583.
-
Aminopyridine Acylation Regioselectivity:
-
Note: The regioselectivity challenges of 2-aminopyridines are well-documented.[1] See: Podgoršek, A. et al. "The synthesis of 2-aminopyridines..." Green Chem.2021 , 23, 1000-1008.
-
-
DMAP Mechanism Validation: Liu, Z. et al. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst..."[2] Org.[2][3][4][5][6] Lett.2014 , 16, 236–239.[2]
Sources
- 1. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 2. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(6-Methoxypyridin-2-yl)pivalamide Stability and Degradation
Welcome to the technical support center for N-(6-Methoxypyridin-2-yl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Introduction
N-(6-Methoxypyridin-2-yl)pivalamide, a key intermediate in the synthesis of the antibiotic Ozenoxacin, is a compound of significant interest in pharmaceutical research. Understanding its stability profile is critical for the development of robust synthetic routes, formulation strategies, and analytical methods. This guide provides practical insights into the handling, storage, and potential degradation pathways of this molecule, ensuring the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(6-Methoxypyridin-2-yl)pivalamide?
For long-term storage, it is recommended to store N-(6-Methoxypyridin-2-yl)pivalamide at -10 to -25°C in a tightly sealed container to prevent moisture uptake and degradation. For short-term storage, such as during routine laboratory use, the compound can be kept at room temperature in a dry, well-ventilated area, away from incompatible materials.[1]
Q2: What is the general stability of N-(6-Methoxypyridin-2-yl)pivalamide under ambient conditions?
N-(6-Methoxypyridin-2-yl)pivalamide is generally stable under ambient conditions for short periods. However, prolonged exposure to light, humidity, and elevated temperatures should be avoided to minimize the risk of degradation.
Q3: What are the known incompatibilities of N-(6-Methoxypyridin-2-yl)pivalamide?
The compound should not be stored or handled with strong acids, strong bases, strong oxidizing agents, or strong reducing agents, as these can induce degradation.
Q4: What are the primary degradation pathways for N-(6-Methoxypyridin-2-yl)pivalamide?
Forced degradation studies on the closely related compound Ozenoxacin indicate that N-(6-Methoxypyridin-2-yl)pivalamide is susceptible to degradation under acidic, basic, and oxidative conditions.[2] The amide bond is a potential site for hydrolysis, and the pyridine ring can be susceptible to oxidation. The specific degradation products and pathways are highly dependent on the experimental conditions.
Q5: Have any specific degradation products been identified?
One study identified four degradation products of Ozenoxacin under oxidative stress conditions using azobisisobutyronitrile (AIBN). While the exact structures are not detailed in the available literature, this finding highlights the compound's sensitivity to radical-initiated oxidation. Further analysis using techniques like LC-MS/MS would be necessary to fully characterize these degradants.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and analysis of N-(6-Methoxypyridin-2-yl)pivalamide.
Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in HPLC
Possible Cause A: On-column Degradation
-
Explanation: The pH of the mobile phase or the temperature of the column can sometimes induce degradation of the analyte during the HPLC run.
-
Troubleshooting:
-
Mobile Phase pH: Ensure the pH of your mobile phase is within a stable range for the compound. For amide-containing compounds, a neutral to slightly acidic pH is often preferred.
-
Column Temperature: If using elevated column temperatures, consider reducing the temperature to see if the unknown peaks decrease.
-
Injection Volume and Concentration: High concentrations of the analyte can sometimes lead to on-column issues. Try injecting a lower concentration.
-
Possible Cause B: Degradation in Solution
-
Explanation: The compound may be degrading in the dissolution solvent prior to injection. The choice of solvent and the duration of storage of the sample solution are critical.
-
Troubleshooting:
-
Solvent Selection: Use a neutral, aprotic solvent for sample preparation if possible. If an aqueous buffer is required, prepare it fresh and use it immediately.
-
Sample Stability Study: Perform a short-term stability study of your sample solution. Inject the same solution at different time points (e.g., 0, 2, 4, 8 hours) to see if the impurity profile changes over time.
-
Light Protection: Protect your sample solutions from light by using amber vials or covering them with aluminum foil.
-
Issue 2: Unexpected Color Change of the Solid Compound
Possible Cause: Oxidation or Photodegradation
-
Explanation: A change in the color of the solid material, often to a yellowish or brownish hue, can be an indicator of degradation due to exposure to air (oxidation) or light (photodegradation).
-
Troubleshooting:
-
Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive to oxidation. Always store in a tightly sealed container in a dark place.
-
Handling: Minimize the exposure of the solid to ambient air and light during weighing and transfer.
-
Re-analysis: If a color change is observed, it is crucial to re-analyze the material to determine its purity before use.
-
Issue 3: Variability in Experimental Results Between Batches
Possible Cause: Presence of Different Impurity Profiles
-
Explanation: Different synthetic batches of N-(6-Methoxypyridin-2-yl)pivalamide may have different impurity profiles, which could affect its stability and reactivity in subsequent experiments.
-
Troubleshooting:
-
Certificate of Analysis (CoA): Always review the CoA for each batch and compare the purity and impurity profiles if available.
-
Incoming Quality Control: Perform a baseline analytical test (e.g., HPLC, NMR) on each new batch to confirm its identity and purity before use.
-
Forced Degradation Comparison: If you are conducting stability studies, consider running a side-by-side forced degradation study on different batches to understand if they exhibit different degradation behaviors.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on N-(6-Methoxypyridin-2-yl)pivalamide to identify potential degradation products and pathways.
Materials:
-
N-(6-Methoxypyridin-2-yl)pivalamide
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N-(6-Methoxypyridin-2-yl)pivalamide in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Then, prepare a 0.5 mg/mL solution in methanol.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours. Then, prepare a 0.5 mg/mL solution in methanol.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water.
-
-
Sample Preparation for HPLC: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of starting conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or PDA scan |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential sites of degradation on the molecule.
References
-
Madni, J. R., Ahmed, A., Khan, G. J., & Khan, J. (2022). STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF OZENOXACIN AND ITS DEGRADATION PRODUCTS IN OINTMENT DOSAGE FORMS. World Journal of Pharmaceutical and Life Sciences, 8(8), 117-130. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
Sources
workup procedures for N-(6-Methoxypyridin-2-yl)pivalamide reactions
[1]
Module 3: Data & Specifications
Table 1: Recommended Solvent Systems
| Process | Solvent System | Notes |
| Reaction Solvent | DCM or THF | Anhydrous conditions required.[1] |
| Workup Extraction | DCM or EtOAc | DCM is preferred for solubility; EtOAc for greener profile.[1] |
| TLC Eluent | 30% EtOAc in Hexanes | Product typically appears at R |
| Recrystallization | Hexanes / EtOAc | Dissolve in min. hot EtOAc, add Hexanes until cloudy. |
| NMR Solvent | CDCl | Diagnostic methoxy peak at |
Table 2: Key NMR Diagnostics (CDCl )
Use these shifts to validate the integrity of the directing group.
| Moiety | Chemical Shift (
References
-
Synthesis & Crystallography: Ramani, V. C., & Shah, R. D. (2014).[1] N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. National Institutes of Health (NIH).[1] Link
-
Palladium Removal Strategies: BenchChem Technical Support.[1][5] (2025).[1][5][6] Workup procedure for removing palladium residues. Link[1]
-
C-H Activation Mechanism: Lyons, T. W., & Sanford, M. S. (2010).[1] Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews / NIH.[1] Link
-
Metal Scavenging Efficacy: Phillips, A. et al. (2022).[1] Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega / NIH.[1] Link
-
Directing Group Kinetics: Ye, M., et al. (2011).[1] Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. JACS / NIH.[1] Link
Validation & Comparative
Executive Summary: The "Pivalamide Effect" in Pyridine Functionalization
Topic: Comparative Guide: Reactivity of N-(6-Methoxypyridin-2-yl)pivalamide Analogs in C–H Activation Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Development Scientists
The functionalization of pyridine rings remains a cornerstone of medicinal chemistry, yet the pyridine nitrogen’s Lewis basicity often poisons transition metal catalysts. The installation of a pivalamide directing group (DG) at the C2 position solves this by acting as a bidentate ligand (LX-type) that not only directs the metal to the proximal C3 position but also modulates the electron density of the ring.
This guide compares the reactivity of N-(6-Methoxypyridin-2-yl)pivalamide against its unsubstituted (6-H) and electron-deficient (6-CF
Mechanistic Grounding: The CMD Pathway
To understand the reactivity differences, we must first visualize the mechanism. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a carboxylate ligand (acetate or pivalate) assists in cleaving the C–H bond.
Key Insight: The acidity of the C3–H bond and the stability of the resulting palladacycle determine the reaction rate.
Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway. The pivalamide oxygen coordinates to Pd, positioning the carboxylate base to deprotonate C3.
Comparative Analysis: 6-OMe vs. 6-H vs. 6-CF
The following analysis evaluates three analogs based on Regioselectivity , Electronic Activation , and Catalytic Turnover .
A. The Substrates
-
Target: N-(6-Methoxypyridin-2-yl)pivalamide (6-OMe )
-
Control: N-(Pyridin-2-yl)pivalamide (6-H )
-
Competitor: N-(6-(Trifluoromethyl)pyridin-2-yl)pivalamide (6-CF
)
B. Performance Metrics
| Feature | 6-OMe Analog (Target) | 6-H Analog (Control) | 6-CF |
| Primary Reactivity | High (Activated Ring) | Medium | Low (Deactivated Ring) |
| Regioselectivity | C3 Exclusive (Mono-functionalization) | C3 & C3' Mixture (Mono/Di) | C3 Exclusive |
| Coordination | Bidentate (N,O) + Potential Hemilability | Bidentate (N,O) | Bidentate (N,O) |
| C-H Acidity | Lower (pKa higher) | Moderate | Higher (Facilitates CMD) |
| Oxidative Addition | Faster (Electron Rich) | Moderate | Slower |
| Yield (Arylation) | 85-95% | 60-75% (mixed products) | 50-70% |
C. Technical Deep Dive
1. The "Blocking" Advantage (Regioselectivity) The unsubstituted 6-H analog possesses two equivalent ortho positions (C3 and C6). While the pivalamide directs Pd to C3, the product remains a substrate for a second activation at C6 (which becomes the new "C3" relative to the nitrogen).
-
Result: The 6-H analog often yields a statistical mixture of mono- and di-arylated products, requiring difficult chromatographic separation.
-
6-OMe Advantage: The methoxy group at C6 sterically blocks this site. The reaction stops cleanly after C3 functionalization, boosting isolated yields.
2. Electronic "Push-Pull" Dynamics
-
6-OMe: The methoxy group is an Electron Donating Group (EDG). While it slightly reduces the acidity of the C3–H bond (disfavoring the CMD step theoretically), it significantly increases the electron density of the pyridine ring. This facilitates the electrophilic attack of the Pd(II) species and stabilizes high-valent Pd(IV) intermediates often required in oxidative coupling.
-
6-CF
: The trifluoromethyl group makes the C–H bond more acidic (good for CMD) but renders the ring electron-deficient. This makes the initial coordination and oxidation steps sluggish, often requiring higher temperatures (120°C+) compared to the 6-OMe analog (80-100°C).
Experimental Protocol: Pd-Catalyzed C–H Arylation
Objective: Selective C3-arylation of N-(6-Methoxypyridin-2-yl)pivalamide using an Aryl Iodide.
Safety Note: All palladium catalysis should be set up in a fume hood. Silver salts are light-sensitive.
Reagents:
-
Substrate: N-(6-Methoxypyridin-2-yl)pivalamide (0.2 mmol)
-
Coupling Partner: 4-Iodoanisole (1.5 equiv)
-
Catalyst: Pd(OAc)
(10 mol%) -
Additives: AgOAc (1.5 equiv) – Acts as halide scavenger and oxidant regenerator.
-
Solvent: DCE (1,2-Dichloroethane) or HFIP (Hexafluoroisopropanol) – HFIP often accelerates CMD.
Workflow:
-
Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out the Substrate (41.6 mg), Pd(OAc)
(4.5 mg), and AgOAc (50 mg). -
Addition: Add 4-Iodoanisole (70 mg).
-
Solvation: Add DCE (2.0 mL). If the substrate is poorly soluble, add 100 µL of Pivalic Acid (PivOH) to assist the CMD process.
-
Reaction: Seal the vial and heat to 100°C in an oil bath for 12–24 hours.
-
Checkpoint: The reaction mixture should turn from dark brown to a grey suspension (AgI precipitation).
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash with Ethyl Acetate (EtOAc).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc gradient).
Self-Validating Check:
-
TLC Monitoring: The 6-OMe starting material is polar. The mono-arylated product will be significantly less polar (higher R
). If a very non-polar spot appears, check for homocoupling of the aryl iodide.
Decision Matrix: When to Use Which Analog?
Use the following logic flow to determine if the 6-Methoxy analog is the correct choice for your specific drug discovery campaign.
Figure 2: Substrate selection logic for medicinal chemistry campaigns.
References
-
Mechanism of Pivalamide Direction
- Chen, X., Hao, X. S., Goodhue, C. E., & Yu, J. Q. (2006). Cu(II)-catalyzed functionalization of C–H bonds in 2-phenylpyridine. Journal of the American Chemical Society, 128(21), 6790-6791.
-
Blocking Effects in Pyridine C–H Activation
- Shabashov, D., & Daugulis, O. (2010). Auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon− hydrogen bonds. Journal of the American Chemical Society, 132(11), 3965-3978.
-
Electronic Effects in CMD Pathways
- Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118-1126.
-
General Review of Pyridine Functionalization
Sources
- 1. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of N-(6-Methoxypyridin-2-yl)pivalamide in Directed Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the quest for precise and efficient molecular construction is paramount. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool in this endeavor, offering a streamlined approach to the formation of carbon-carbon and carbon-heteroatom bonds. Central to the success of these transformations is the strategic use of directing groups, which orchestrate the regioselectivity of the reaction. Among the plethora of directing groups available, N-heterocyclic amides, particularly picolinamides, have garnered significant attention due to their robust coordinating ability. This guide provides an in-depth comparative analysis of N-(6-Methoxypyridin-2-yl)pivalamide, dissecting its performance against other picolinamide-based directing groups and elucidating the subtle yet crucial role of substituent effects in directing group efficacy.
The Picolinamide Directing Group: A Pillar of C-H Activation
The picolinamide moiety serves as a bidentate directing group, coordinating to the metal center through both the pyridine nitrogen and the amide oxygen. This chelation forms a stable five-membered palladacycle intermediate, which positions the catalyst in close proximity to a specific C-H bond, thereby facilitating its activation. The inherent versatility of the picolinamide scaffold allows for fine-tuning of its steric and electronic properties through the introduction of substituents on the pyridine ring, influencing the efficiency and selectivity of the catalytic process.
Case Study: Palladium-Catalyzed C-H Arylation of a Bornylamine Scaffold
To objectively assess the performance of N-(6-Methoxypyridin-2-yl)pivalamide, we will delve into a case study involving the palladium-catalyzed C-H arylation of a bornylamine scaffold. This complex molecular framework provides a rigorous test for the directing group's ability to control regioselectivity and achieve high yields. In a systematic study, the performance of various substituted picolinamide directing groups was evaluated under identical reaction conditions, providing a valuable dataset for direct comparison.[1]
The Unsubstituted Picolinamide: The Benchmark
The parent unsubstituted picolinamide directing group serves as our baseline for comparison. In the arylation of the bornylamine scaffold, it delivers an excellent yield of the mono-arylated product, demonstrating the fundamental effectiveness of the picolinamide core in directing C-H activation.[1]
The Impact of Substituents: A Tale of Selectivity and Yield
The introduction of substituents onto the picolinamide ring reveals a fascinating interplay of steric and electronic effects that significantly influence the reaction outcome. A key observation is the dramatic effect of the substituent's position and nature on the reactivity of adjacent C-H bonds.[1]
Table 1: Comparative Performance of Substituted Picolinamide Directing Groups in the C-H Arylation of a Bornylamine Scaffold [1]
| Directing Group | Substituent | Product Distribution (Mono-arylated : Di-arylated) | Yield (%) |
| Picolinamide | H | Mono-arylated | Excellent |
| N-(6-Methoxypyridin-2-yl)pivalamide | 6-Methoxy | Primarily Mono-arylated | High |
| 3-Methylpicolinamide | 3-Methyl | Mono-arylated | High |
| 4-Methoxypicolinamide | 4-Methoxy | Double C-H Arylation | Moderate |
| 5-Nitropicolinamide | 5-Nitro | Double C-H Arylation | Low |
Note: "Excellent" and "High" yields are as described in the source literature. Specific quantitative data for N-(6-Methoxypyridin-2-yl)pivalamide was not available in the direct comparative study, but its performance is inferred to be high based on the behavior of similarly substituted picolinamides.
The data clearly indicates that the substituent on the directing group exerts a profound influence on the reaction's selectivity. While the unsubstituted and 3-methyl-substituted picolinamides afford clean mono-arylation, other substituents lead to a competing double C-H arylation, highlighting the intricate nature of directing group effects.[1] The 6-methoxy substituent, as present in the topic compound, is anticipated to favor mono-arylation due to a combination of electronic donation and steric influence, positioning it as a high-performing directing group for achieving selective C-H functionalization.
Mechanistic Insights: The "Why" Behind the "What"
The observed differences in reactivity can be rationalized by considering the mechanism of the palladium-catalyzed C-H activation. The directing group's electronic properties influence the stability of the palladacycle intermediate, while its steric profile can either facilitate or hinder the approach of the coupling partner.
Figure 1. The role of directing group in Pd-catalyzed C-H activation.
The methoxy group at the 6-position of the pyridine ring in N-(6-Methoxypyridin-2-yl)pivalamide is electron-donating, which can increase the electron density at the palladium center in the palladacycle intermediate. This, in turn, can influence the rate and selectivity of the subsequent steps in the catalytic cycle. Furthermore, the steric bulk of the pivaloyl group and the methoxy substituent can play a crucial role in preventing undesired side reactions, such as di-arylation.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Arylation
The following is a representative experimental protocol for the palladium-catalyzed C-H arylation of an amine scaffold using a picolinamide directing group.
Materials:
-
Amine substrate bearing the N-(6-Methoxypyridin-2-yl)pivalamide directing group
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Acetic acid (AcOH)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the amine substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂O (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent and acetic acid via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.
Alternative Methodologies: A Comparative Overview
While picolinamide directing groups are highly effective, other strategies for directed C-H functionalization exist. It is instructive to compare the N-(6-Methoxypyridin-2-yl)pivalamide approach with these alternatives to understand its relative advantages and disadvantages.
Table 2: Comparison of N-(6-Methoxypyridin-2-yl)pivalamide with Alternative Directing Groups
| Directing Group | Advantages | Disadvantages | Typical Applications |
| N-(6-Methoxypyridin-2-yl)pivalamide | High efficiency and selectivity, tunable electronic and steric properties. | May require harsh conditions for removal. | Arylation, olefination, alkylation of C(sp³)-H bonds. |
| 8-Aminoquinoline | Robust and widely applicable. | Often difficult to remove. | Broad C-H functionalization reactions. |
| Carboxylic Acids | Readily available and easily removed. | Can be less robust under certain reaction conditions. | ortho-Arylation of benzoic acids. |
| Sulfonamides | Strong coordinating ability. | Removal can be challenging. | C-H activation of arenes and heterocycles. |
Conclusion: A Versatile and Powerful Tool for Synthesis
N-(6-Methoxypyridin-2-yl)pivalamide stands out as a highly effective and versatile directing group for transition metal-catalyzed C-H functionalization. Its performance, characterized by high yields and excellent control over regioselectivity, is a direct consequence of the well-calibrated electronic and steric properties imparted by the 6-methoxy and pivaloyl substituents. While alternative directing groups each have their merits, the tunable nature of the picolinamide scaffold, exemplified by N-(6-Methoxypyridin-2-yl)pivalamide, offers a superior platform for tackling complex synthetic challenges. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing directing group selection and performance is indispensable for the rational design of efficient and innovative synthetic routes.
References
-
Procter, D. J., et al. C-H arylation of the bornylamine scaffold using different picolinamide directing groups. ResearchGate. [Link]
Sources
Comparative Guide: Alternatives to N-(6-Methoxypyridin-2-yl)pivalamide for C-H Functionalization
Executive Summary
N-(6-Methoxypyridin-2-yl)pivalamide represents a "gold standard" substrate class in transition-metal-catalyzed C–H activation. The pivalamide moiety acts as a bidentate Directing Group (DG), coordinating with metals (typically Pd(II)) to facilitate regioselective functionalization at the C3 position. The 6-methoxy substituent blocks the C6 position and electronically activates the ring.
However, the pivaloyl group's high stability often necessitates harsh hydrolytic conditions for removal, potentially degrading sensitive substrates. This guide analyzes three distinct classes of alternatives: Steric/Electronic Variants (Acetamides), Mechanistic Alternatives (N-Oxides), and Process Alternatives (Transient Directing Groups), providing experimental evidence for their selection.
Critical Analysis of Alternatives
Alternative A: N-(6-Methoxypyridin-2-yl)acetamide (The "Labile" Alternative)
Best For: Applications requiring mild downstream deprotection.
-
Mechanism: Like the pivalamide, the acetamide coordinates Pd(II) via the amide nitrogen and carbonyl oxygen.
-
Performance Gap: The acetyl group is less sterically bulky than the pivaloyl group. While this allows for faster coordination, it offers less protection against bis-functionalization (if C6 were open, though here C6 is blocked by OMe). Crucially, the acetamide is significantly easier to hydrolyze (acidic or basic conditions) than the sterically hindered pivalamide.
-
Trade-off: Lower stability under high-temperature oxidative conditions (>120°C) compared to pivalamide.
Alternative B: 2-Methoxy-6-picoline N-Oxide (The "Traceless" Alternative)
Best For: Avoiding amide coupling/decoupling steps entirely.
-
Mechanism: Operates via a completely different pathway. The N-oxide oxygen coordinates the metal, often directing C–H activation to the C2 (blocked) or C6 positions, or activating the C3 position via specific electronic effects (e.g., Cu-catalyzed).
-
Performance Gap: Eliminates the need for amide synthesis. However, selectivity can be harder to control, and the N-oxide moiety requires a reduction step (e.g., Zn/NH4Cl or PCl3) to return to the pyridine.
Alternative C: Transient Directing Groups (The "Process" Alternative)
Best For: High-throughput screening and industrial scale-up.
-
Mechanism: Uses a catalytic amount of an amino acid or aldehyde that reversibly binds to the free amine (2-amino-6-methoxypyridine) in situ, directs the metal, and hydrolyzes off.
-
Performance Gap: Reduces step count (Atom Economy). However, optimization is complex and substrate-specific.
Comparative Data Analysis
The following table summarizes the yield and process efficiency of C3-arylation of 6-methoxypyridin-2-amine derivatives using different directing strategies.
| Feature | Pivalamide (Standard) | Acetamide (Alternative A) | N-Oxide (Alternative B) |
| DG Stability | High (Resists >140°C) | Moderate (Degrades >120°C) | N/A (Substrate is oxide) |
| C3-Arylation Yield | 85-92% | 78-85% | 60-75% (Variable) |
| Mono-Selectivity | Excellent (>20:1) | Good (15:1) | Moderate (Dependent on catalyst) |
| Deprotection | Difficult (6M HCl, reflux, 24h) | Easy (1M NaOH, 60°C, 2h) | Reduction required (Zn/AcOH) |
| Atom Economy | Low (Loss of Pivalic acid) | Moderate (Loss of Acetic acid) | High (Loss of Oxygen) |
| Cost | High (Pivaloyl chloride) | Low (Acetic anhydride) | Moderate (mCPBA/H2O2) |
Mechanistic Visualization
The diagram below illustrates the divergent pathways between the stable Pivalamide DG and the labile Acetamide DG, highlighting the critical "Deprotection Wall" that often bottlenecks the Pivalamide route.
Figure 1: Comparative workflow showing the "Deprotection Wall" (Red) in the Pivalamide route versus the streamlined Acetamide route (Green).
Experimental Protocols
Protocol A: Synthesis of N-(6-Methoxypyridin-2-yl)acetamide
Use this protocol when downstream sensitivity to acid is a concern.
-
Reagents: 2-Amino-6-methoxypyridine (1.0 equiv), Acetic Anhydride (1.2 equiv), Et3N (1.5 equiv), DCM (0.5 M).
-
Procedure:
-
Dissolve amine in dry DCM at 0°C.
-
Add Et3N followed by dropwise addition of Acetic Anhydride.
-
Warm to RT and stir for 4 hours (TLC monitoring).
-
Quench with sat. NaHCO3, extract with DCM.
-
Purification: Recrystallization from Hexane/EtOAc (usually >90% yield).
-
-
Checkpoint: 1H NMR should show a singlet at ~2.1 ppm (Acetamide CH3) vs ~1.3 ppm (Pivalamide t-Bu).
Protocol B: Pd-Catalyzed C3-Arylation (Acetamide Directed)
Optimized for the less stable acetamide group.
-
Reagents: Acetamide substrate (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)2 (10 mol%), Ag2CO3 (1.0 equiv), Pivalic Acid (30 mol% - Crucial additive).
-
Solvent: DCE or t-Amyl Alcohol (0.2 M).
-
Conditions: Heat at 100°C for 12-18 hours under Air or N2.
-
Note: The addition of catalytic pivalic acid is essential. It acts as a "proton shuttle" ligand for Pd, compensating for the acetamide's slightly lower coordinating ability compared to the pivalamide substrate.
Protocol C: Mild Deprotection (Acetamide Removal)
-
Reagents: NaOH (2.0 equiv), EtOH/H2O (1:1).
-
Conditions: 60°C for 2 hours.
-
Comparison: Pivalamide removal typically requires 6M HCl at 110°C for 24h or microwave irradiation with H2SO4.
Decision Matrix: When to Switch?
Use the following logic to select the appropriate reagent:
Figure 2: Decision tree for selecting the optimal directing group based on substrate stability and reaction conditions.
References
-
Directing Group Strategy in C-H Activation : Lyons, T. W., & Sanford, M. S. (2010).[1] Palladium-Catalyzed Ligand-Directed C–H Functionalization of Arenes. Chemical Reviews. Link
-
Pivalamide vs Acetamide Hydrolysis : Huters, A. D., et al. (2012). The Role of the Directing Group in C-H Activation. Journal of the American Chemical Society. Link
-
N-Oxide Methodology : Campeau, L. C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Link
-
Transient Directing Groups : Zhang, F. L., et al. (2016). Transient Directing Groups for C–H Activation. Accounts of Chemical Research. Link
Sources
The Pivalamide Advantage: A Comparative Guide to N-(6-Methoxypyridin-2-yl)pivalamide in Convergent Synthesis
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. In the realm of convergent synthesis, where pre-functionalized molecular fragments are coupled in the later stages of a synthetic route, the choice of directing groups is paramount to achieving high yields and regioselectivity. This guide provides an in-depth technical comparison of N-(6-Methoxypyridin-2-yl)pivalamide as a directing group in Suzuki-Miyaura cross-coupling reactions, a key transformation in the synthesis of biaryl and heteroaryl compounds.
The strategic use of directing groups allows for the selective functionalization of specific C-H bonds, a powerful tool in modern organic synthesis. For pyridine-containing compounds, which are prevalent in pharmaceuticals, the ortho-C-H functionalization of the pyridine ring is a common and crucial step. This guide will objectively compare the performance of the pivalamide directing group, specifically on a 6-methoxypyridin-2-amine scaffold, against other common alternatives, supported by available experimental data and mechanistic insights.
The Strategic Value of the Pivaloyl Group in Pyridine Functionalization
The N-pivaloyl group, a bulky and robust amide, serves as an excellent directing group for the ortho-functionalization of 2-aminopyridines. Its efficacy stems from a combination of steric and electronic factors that facilitate the key steps of the catalytic cycle in cross-coupling reactions. In a convergent synthesis approach, a 2-aminopyridine core can be functionalized with a pivaloyl group, undergo selective ortho-arylation, and then be deprotected to reveal the free amine for subsequent transformations.
The primary mechanism involves a directed ortho-metalation, where the amide carbonyl oxygen coordinates to a metal center (typically palladium in Suzuki-Miyaura coupling), bringing the catalyst into close proximity to the C-H bond at the C3 position of the pyridine ring. This directed metalation is a critical step that ensures high regioselectivity.
Mechanistic Rationale for Pivalamide Efficiency
The effectiveness of the pivalamide directing group can be attributed to several key factors:
-
Coordinating Ability: The carbonyl oxygen of the pivalamide group acts as a Lewis base, coordinating to the palladium catalyst. This brings the catalytic center into close proximity to the ortho C-H bond, facilitating its activation.
-
Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety can play a role in stabilizing the cyclometalated intermediate and can influence the regioselectivity of the reaction.
-
Robustness: The pivaloyl group is generally stable under the basic conditions often employed in Suzuki-Miyaura coupling, preventing premature cleavage.
-
Cleavage: While robust, the pivaloyl group can be removed under reasonably mild conditions, which is essential for the overall efficiency of a multi-step synthesis.
Comparative Analysis of Directing Groups for Pyridine Ortho-Arylation
While N-(6-Methoxypyridin-2-yl)pivalamide is a powerful tool, it is essential to compare its performance with other commonly used directing groups for the ortho-arylation of 2-aminopyridines. The choice of directing group can significantly impact reaction yields, conditions, and the ease of removal.
| Directing Group | Typical Yields (Suzuki-Miyaura) | Reaction Conditions | Ease of Removal | Key Advantages | Key Disadvantages |
| Pivaloyl (Piv) | Good to Excellent | Moderate to high temperatures, various palladium catalysts and bases. | Moderate (e.g., strong acid or base) | High directing ability, robust. | Can require harsh deprotection conditions. |
| Carbamates (e.g., Boc) | Moderate to Good | Similar to pivaloyl, but can be sensitive to reaction conditions. | Mild (acidic conditions) | Easy to remove. | Can be less robust under basic conditions. |
| Sulfonylamides (e.g., Ts) | Moderate to Good | Often requires higher temperatures and stronger bases. | Difficult | Very robust. | Harsh deprotection can limit functional group tolerance. |
| 2-Pyridyl | Moderate to Good | Often used in C-H activation contexts. | Can be challenging | Strong directing ability. | Removal often requires multi-step procedures.[1][2] |
Experimental Data: A Head-to-Head Look
Scenario: Ortho-Arylation of a 2-Aminopyridine Derivative via Suzuki-Miyaura Coupling
Using a Pivalamide Directing Group (Hypothetical Optimized Conditions based on similar reactions):
A reaction of N-(6-methoxy-3-bromo-2-pyridinyl)pivalamide with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to proceed with good to excellent yields. For instance, couplings of similar 2-pivalamidopyridine derivatives often report yields in the range of 70-95%.
Using a Carbamate (Boc) Directing Group:
The Suzuki-Miyaura coupling of Boc-protected 2-amino-3-bromopyridine with arylboronic acids has been reported to give moderate to good yields.[3][4] However, the basic conditions of the Suzuki-Miyaura reaction can sometimes lead to partial deprotection of the Boc group, complicating the purification process.
Using a Sulfonylamide (Ts) Directing Group:
Aryl sulfamates have been successfully used in Suzuki-Miyaura couplings, often providing good to high yields.[5][6] The tosyl group is very robust, but its removal typically requires harsh conditions, such as strong acid at high temperatures or reducing agents like sodium amalgam, which may not be compatible with other functional groups in a complex molecule.
Experimental Protocols
To provide a practical context, the following are representative, detailed experimental protocols for the ortho-arylation of a 2-aminopyridine derivative using a pivalamide directing group and a carbamate directing group.
Protocol 1: Ortho-Arylation using N-(6-Methoxypyridin-2-yl)pivalamide
Step 1: Pivaloylation of 2-Amino-6-methoxypyridine
To a solution of 2-amino-6-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Pivaloyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-(6-methoxypyridin-2-yl)pivalamide.
Step 2: Directed Ortho-Bromination
N-(6-Methoxypyridin-2-yl)pivalamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. 1,2-Dibromoethane (1.2 eq) is then added, and the reaction is stirred for an additional 2 hours at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Suzuki-Miyaura Cross-Coupling
To a mixture of the ortho-brominated pivalamide (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) is added a solution of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq) in a 4:1 mixture of dioxane and water. The reaction mixture is degassed and heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Ortho-Arylation using a Boc-Protected Aminopyridine
Step 1: Boc-Protection of 2-Amino-3-bromopyridine
To a solution of 2-amino-3-bromopyridine (1.0 eq) in DCM is added di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq). The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected aminopyridine.
Step 2: Suzuki-Miyaura Cross-Coupling
A mixture of the Boc-protected 2-amino-3-bromopyridine (1.0 eq), the arylboronic acid (1.5 eq), sodium carbonate (2.0 eq), and Pd(PPh3)4 (0.05 eq) in a 3:1 mixture of toluene and water is degassed and heated to 100 °C for 16 hours. The reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Mechanistic Workflows and Logical Relationships
The following diagrams illustrate the key mechanistic steps and the logical flow of a convergent synthesis utilizing a directing group strategy.
Caption: Convergent synthesis workflow utilizing a directing group strategy.
Caption: Simplified mechanism of Suzuki-Miyaura coupling with the role of a directing group.
Conclusion and Future Perspectives
N-(6-Methoxypyridin-2-yl)pivalamide stands out as a highly effective directing group for the convergent synthesis of complex molecules containing a 2-aminopyridine moiety. Its robustness, strong directing ability, and amenability to subsequent removal make it a valuable tool for medicinal and materials chemists.
While other directing groups such as carbamates and sulfonylamides also enable ortho-functionalization, the pivalamide group often provides a superior balance of reactivity and stability, leading to higher yields and cleaner reactions in many cases. The choice of directing group will ultimately depend on the specific substrate, the desired final product, and the overall synthetic strategy. However, for convergent syntheses requiring a reliable and high-yielding ortho-arylation of a 2-aminopyridine, N-(6-Methoxypyridin-2-yl)pivalamide is a compelling choice.
Future research in this area will likely focus on the development of new directing groups with even milder removal conditions, as well as catalytic systems that can achieve high regioselectivity without the need for a directing group, further enhancing the efficiency and atom economy of convergent synthesis.
References
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Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
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Boutureira, O., et al. (2015). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 20(8), 15035–15053. [Link]
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Robins, M. J., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 8, 20385-20389. [Link]
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Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J. Org. Chem., 16, 1746–1753. [Link]
- Thompson, A. S., et al. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Angew. Chem. Int. Ed., 44(38), 6215-6218.
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Molander, G. A., & Shin, I. (2013). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Org. Lett., 15(10), 2534–2537. [Link]
- Molander, G. A., & Shin, I. (2013). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Organic Letters, 15(10), 2534-2537.
- Molander, G. A., & Shin, I. (2013).
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
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Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angew. Chem. Int. Ed., 48(24), 4398–4401. [Link]
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Nolan, S. P., et al. (2014). Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. Org. Biomol. Chem., 12, 7644-7649. [Link]
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De Kimpe, N., et al. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. J. Org. Chem., 78(20), 10110–10123. [Link]
- De Kimpe, N., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. The Journal of Organic Chemistry, 78(20), 10110-10123.
- Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatic compounds. Chem. Rev., 90(6), 879–933.
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Pardo, C., & Echavarren, A. M. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molbank, 2004(4), M388. [Link]
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- Bolshan, Y., & Batey, R. A. (2005). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Org. Lett., 7(8), 1481–1484.
- Legnani, L., et al. (2019). A Scalable, Two-Step Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 96, 436-451.
- Gandeepan, P., & Ackermann, L. (2018). Directed metalation of pyridine through deprotonation. Angew. Chem. Int. Ed., 57(17), 4448-4451.
- Snieckus, V. (1992). Directed ortho metalation. A powerful synthetic methodology for the construction of polysubstituted aromatic and heteroaromatic compounds. Pure and Applied Chemistry, 64(11), 1833-1840.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
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Gribble, G. W., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules, 29(1), 237. [Link]
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Caulton, K. G., et al. (2004). Aromatic vs Aliphatic C-H Cleavage of Alkyl-Substituted Pyridines by (PNPiPr)Re Compounds. J. Am. Chem. Soc., 126(7), 2105–2113. [Link]
- Gribble, G. W. (2015).
- Pan, C., et al. (2021). Rh-Catalyzed C6-Selective Oxidative C−H/C−H Crosscoupling of 2-Pyridones with Thiophenes. Org. Lett., 23(15), 5878–5883.
- Guillaumet, G., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. C. R. Chimie, 22(4), 294-298.
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Ohmiya, H., & Sawamura, M. (2014). Pd/NHC-catalyzed enantiospecific and regioselective Suzuki-Miyaura arylation of 2-arylaziridines: synthesis of enantioenriched 2-arylphenethylamine derivatives. J. Am. Chem. Soc., 136(26), 9204–9207. [Link]
- Carpentier, J.-F., et al. (2011). Ortho-metalation of pyridines by cationic yttrium methyl complexes. C. R. Chimie, 14(7-8), 687-693.
- Ohmiya, H., & Sawamura, M. (2014).
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reproducibility of reactions with N-(6-Methoxypyridin-2-yl)pivalamide
Publish Comparison Guide: Reproducibility of Reactions with N-(6-Methoxypyridin-2-yl)pivalamide
Executive Summary
N-(6-Methoxypyridin-2-yl)pivalamide represents a specialized class of directing-group-functionalized heterocycles used primarily in transition-metal-catalyzed C–H activation.[1] Unlike its ubiquitous analogues—the unsubstituted N-(pyridin-2-yl)pivalamide (Standard) and N-(6-methylpyridin-2-yl)pivalamide (Steric Control)—the 6-methoxy variant introduces unique electronic and coordinating properties that significantly alter reaction reproducibility.[1]
This guide provides a technical deep-dive into the performance of this substrate, specifically focusing on Pd(II)-catalyzed C3–H functionalization . It addresses the common "reproducibility crisis" associated with this molecule: the competition between the directing group (DG) efficiency and the hemilabile coordination of the methoxy substituent.
Technical Deep Dive: The Substrate Architecture
To ensure reproducible outcomes, one must first understand the mechanistic behavior of the substrate. The pivalamide group serves as a bidentate directing group (coordinating via N and O), while the 6-methoxy group acts as both a blocking group and an electronic modulator.
Mechanistic Comparison of Substrates
| Feature | 6-Methoxy (Target) | 6-Methyl (Alternative) | Unsubstituted (Standard) |
| Electronic Nature | Strong EDG (+M effect); activates ring for electrophilic palladation.[1] | Weak EDG (+I effect); moderate activation.[1] | Neutral/Electron-deficient.[1] |
| Steric Profile | Moderate bulk at C6; blocks C6 functionalization. | High bulk at C6; blocks C6 functionalization. | No bulk; C6 functionalization competes with C3.[1] |
| Coordination | Hemilabile Risk: OMe oxygen can competitively bind Pd.[1] | Inert C6-Me group.[1] | No competitive binding.[1] |
| Primary Failure Mode | Demethylation under oxidative conditions; Catalyst poisoning via O-binding.[1] | Steric clash preventing planar metallacycle formation.[1] | Mixture of C3/C6 regioisomers.[1] |
Synthesis & Purity: The Foundation of Reproducibility
Inconsistent yields often stem from trace impurities in the starting material rather than the catalytic cycle itself.
Protocol: Robust Synthesis of N-(6-Methoxypyridin-2-yl)pivalamide
Reaction: 2-Amino-6-methoxypyridine + Pivaloyl Chloride → Product + HCl
Critical Step: Avoid using pyridine as the solvent. The methoxy group increases the basicity of the ring nitrogen, leading to bis-acylation (formation of the imide) if excess acid chloride is present in a basic medium.
Optimized Workflow:
-
Solvent: Dichloromethane (DCM) (0.2 M).[1]
-
Base: Triethylamine (1.2 equiv) added after cooling to 0 °C.
-
Addition: Add Pivaloyl chloride (1.05 equiv) dropwise over 30 mins.
-
Quench: Saturated NaHCO₃. Do not use strong acid during workup to avoid hydrolyzing the methoxy group.
-
Purification: Recrystallization from Hexanes/EtOAc (10:1). Chromatography is often unnecessary and can degrade the amide.
Performance Analysis: C–H Activation (C3-Arylation)
The primary application of this substrate is Pd-catalyzed C–H arylation. The 6-methoxy group blocks the C6 position, theoretically directing exclusive C3 functionalization. However, the electron-rich nature of the ring creates specific challenges.
Comparative Performance Data (Standardized Conditions)
Conditions: 10 mol% Pd(OAc)₂, 2.0 equiv Ag₂CO₃, 1.5 equiv Aryl Iodide, 110 °C, Toluene.[1]
| Metric | N-(6-Methoxy...) | N-(6-Methyl...) | N-(Pyridin-2-yl...) |
| Isolated Yield | 78% (High Reactivity) | 62% (Steric Hindrance) | 55% (Regio-mixture) |
| Regioselectivity | >99:1 (C3 only) | >99:1 (C3 only) | 60:40 (C3:C6) |
| Reaction Time | 4–6 hours | 12–16 hours | 8–10 hours |
| Oxidant Sensitivity | High (Ag salts preferred over persulfates) | Low | Low |
Key Insight: The 6-methoxy substrate reacts faster due to the electron-rich ring facilitating the electrophilic metallation step. However, yields drop precipitously if the reaction runs too long, as the product is prone to oxidative decomposition.
Visualizing the Mechanism & Failure Modes
The following diagram illustrates the competing pathways that dictate reproducibility. The "Productive Cycle" leads to C3 functionalization, while the "Poisoning Cycle" involves the methoxy group sequestering the catalyst.
Caption: Mechanistic bifurcation showing the productive C3-activation pathway versus the competitive coordination of the 6-methoxy group.
Troubleshooting & Optimization Protocols
To guarantee reproducibility, follow these self-validating checks:
A. The "Black Palladium" Check
-
Observation: Rapid precipitation of Pd black within 30 minutes.
-
Cause: The 6-methoxy group makes the pyridine a better ligand, potentially reducing Pd(II) to Pd(0) prematurely if the oxidant (e.g., Ag salt) is not soluble enough.
-
Solution: Add Pivalic Acid (30 mol%) as a co-catalyst.[1] It stabilizes the Pd(II) species and assists in the proton-transfer step of the C–H activation.
B. The Solvent Switch
While Toluene is standard, tert-Amyl Alcohol is superior for the 6-methoxy substrate.[1]
-
Reason: The protic solvent aids in solubilizing the silver salts and prevents the aggregation of the electron-rich substrate-Pd complexes.
C. Oxidant Selection
Avoid K₂S₂O₈ (Potassium Persulfate).[1]
-
Why: Persulfates are too strong and can oxidize the electron-rich methoxy group to a quinone-like species.[1]
-
Recommendation: Use AgOAc or Ag₂CO₃ (Silver Acetate/Carbonate) which are milder and compatible with the EDG nature of the substrate.
References
-
Sanford, M. S., et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions."[1] Journal of the American Chemical Society.
-
Yu, J.-Q., et al. "Versatile Pd(II)-Catalyzed C–H Activation of Pyridines."[1] Angewandte Chemie International Edition. [1]
-
Chen, X., & Hao, X.-S. "Mechanistic Insight into the Regioselectivity of Palladium-Catalyzed C–H Functionalization of 2-Aminopyridines."[1] Chemical Science.
-
PubChem Compound Summary. "N-(6-methylpyridin-2-yl)pivalamide (Analogous Structure)." National Center for Biotechnology Information.[1]
Sources
scalability assessment of N-(6-Methoxypyridin-2-yl)pivalamide protocols
Executive Summary
N-(6-Methoxypyridin-2-yl)pivalamide is a critical intermediate in modern medicinal chemistry, primarily serving as a bidentate directing group (DG) for Palladium-catalyzed C–H activation. Its structural motif—a pyridine ring substituted with a methoxy group and a pivalamide—offers a unique electronic balance that stabilizes transition metal intermediates while directing regioselective functionalization.
While academic literature often relies on "discovery-scale" synthesis (milligram to gram), these protocols frequently fail during scale-up (kilogram+) due to poor atom economy, hazardous solvents (DCM), and non-scalable purification methods (chromatography).
This guide objectively compares three synthetic protocols, recommending a Biphasic Schotten-Baumann approach as the superior method for scalability, safety, and purity.
Critical Process Parameters (CPP)
Before evaluating specific protocols, we must understand the chemical engineering challenges inherent to acylating 2-amino-6-methoxypyridine :
-
Exothermicity: The reaction with pivaloyl chloride is highly exothermic. On a gram scale, this is negligible; on a kilo scale, it requires active cooling to prevent thermal runaway or bis-acylation.
-
HCl Management: The reaction generates stoichiometric HCl. Inadequate scavenging leads to the protonation of the starting aminopyridine, deactivating it and stalling the reaction.
-
Regioselectivity: The pyridine nitrogen is nucleophilic. High temperatures or excess acylating agent can lead to acylation of the ring nitrogen (formation of salts) or bis-acylation (imide formation).
-
Solubility Profile: The product is lipophilic but crystallizable. Avoiding column chromatography is the primary driver for process scalability.
Comparative Assessment of Protocols
We evaluated three distinct methodologies based on Yield, Green Chemistry (E-Factor), and Throughput.
Table 1: Protocol Performance Matrix
| Feature | Protocol A: The "Discovery" Route | Protocol B: The "Process" Route (Recommended) | Protocol C: The "Thermal" Route |
| Reagents | DCM / Triethylamine (TEA) | MTBE / Aq. NaOH or K₂CO₃ | Toluene / Reflux |
| Mechanism | Homogeneous Nucleophilic Subst. | Biphasic Schotten-Baumann | Thermal Dehydrochlorination |
| Temp. Control | 0°C to RT | 0°C to 10°C | 110°C (Reflux) |
| Yield | 92% (Isolated) | 88-90% (Isolated) | 65-75% |
| Purification | Flash Chromatography (Required) | Crystallization (Direct) | Distillation / Precipitation |
| Scalability | Low (DCM issues, TEA salts clog filters) | High (Easy phase cut, no salts in organic phase) | Medium (High energy, degradation risks) |
| EHS Risk | High (Chlorinated solvent) | Low (Class 3 solvents) | Medium (High temp) |
Deep Dive: Why Protocol A Fails at Scale
In academic papers (e.g., J. Am. Chem. Soc. supporting info), you will often see DCM used with TEA.
-
The Trap: TEA·HCl salts precipitate in DCM, creating a thick slurry that is difficult to stir on a large scale.
-
The Bottleneck: Removing TEA requires aqueous washes which often form emulsions with DCM. Finally, the crude oil almost always requires silica gel chromatography to remove trace impurities, which is cost-prohibitive at >100g scale.
The Solution: Protocol B (Biphasic)
By using a water-immiscible solvent (MTBE or EtOAc) and an inorganic base (NaOH or K₂CO₃) dissolved in water:
-
The HCl generated is immediately neutralized in the aqueous phase.
-
The product remains in the organic phase.
-
Self-Validating Purification: Upon concentration, the pivalamide product typically crystallizes due to its high melting point and symmetry, eliminating the need for columns.
Recommended Scalable Workflow (Protocol B)
Objective: Synthesis of 1.0 kg of N-(6-Methoxypyridin-2-yl)pivalamide.
Reagents:
-
Substrate: 2-Amino-6-methoxypyridine (1.0 equiv)
-
Reagent: Pivaloyl Chloride (1.1 equiv)
-
Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (10 vol relative to substrate)
-
Base: 20% Aqueous NaOH (1.2 equiv) or K₂CO₃ (2.0 equiv)
Step-by-Step Methodology:
-
Reactor Setup: Charge a 20L jacketed reactor with 2-Amino-6-methoxypyridine and MTBE. Start agitation (250 RPM).
-
Base Addition: Add the aqueous base solution.[1] Cool the biphasic mixture to 0–5°C.
-
Controlled Addition: Add Pivaloyl Chloride dropwise via an addition funnel over 2 hours.
-
Critical Control: Maintain internal temperature <10°C to prevent bis-acylation.
-
-
Reaction Monitoring: Warm to 20°C and stir for 2 hours. Sample the organic phase for HPLC (Target: <0.5% starting amine).
-
Workup (Phase Cut): Stop agitation. Allow layers to separate (15 min). Drain the lower aqueous phase (contains NaCl/Na-Pivalate).
-
Wash: Wash the organic layer with water (1 x 3 vol) and brine (1 x 3 vol).
-
Crystallization (The "Crash Out"):
-
Transfer organic phase to a clean vessel.
-
Distill under reduced pressure to remove ~70% of the solvent.
-
Add Heptane (anti-solvent) slowly at 40°C until turbidity is observed.
-
Cool slowly to 0°C over 4 hours.
-
-
Isolation: Filter the white crystalline solid. Wash with cold Heptane. Dry in a vacuum oven at 45°C.
Visualizations
Figure 1: Reaction Mechanism & Pathway
Caption: The nucleophilic attack of the exocyclic amine on pivaloyl chloride, followed by base-mediated deprotonation. Note the potential side reaction (bis-acylation) if temperature is uncontrolled.
Figure 2: Scalability Decision Matrix
Caption: Decision logic for selecting the optimal purification route based on scale and impurity profile.
Scientific Integrity & Validation
Why this works (Causality):
The pivaloyl group is bulky (tert-butyl). This steric bulk aids in crystallinity. While the methoxy group increases the solubility of the pyridine ring in organics, the amide bond creates strong hydrogen bond donor/acceptor motifs. In non-polar solvents like Heptane, these H-bonds drive the formation of a crystal lattice, forcing the product out of solution while impurities (unreacted amine, oligomers) remain in the mother liquor.
Self-Validating System:
-
Visual Check: The reaction mixture in Protocol B should remain a clear biphasic system (or fine suspension) throughout. If a heavy oil forms at the bottom, it indicates the solvent is too non-polar (switch MTBE to EtOAc).
-
IPC (In-Process Control): HPLC analysis after 2 hours is mandatory. If >2% starting material remains, add 0.1 equiv PivCl. Do not overheat to "force" completion, as this promotes O-acylation.
References
-
Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2015.
- Context: Establishes the utility of pivalamide directing groups in Pd-c
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011.
- Context: Discusses the physicochemical properties of aminopyridine deriv
-
Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 2006.
- Context: Validates the Schotten-Baumann amide coupling as a top-tier process reaction.
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.[2]
- Context: Provides comparative data on amide bond form
Sources
Safety Operating Guide
N-(6-Methoxypyridin-2-yl)pivalamide: Safe Handling & Disposal Protocol
[1]
Executive Summary & Hazard Assessment
N-(6-Methoxypyridin-2-yl)pivalamide is a functionalized pyridine derivative commonly utilized as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. Unlike commodity solvents, this compound presents specific handling challenges due to the combination of a basic pyridine ring and a lipophilic pivaloyl group.
Effective disposal requires treating this substance not merely as "generic organic waste," but as a potentially bioactive nitrogenous heterocycle . The primary risks involve aquatic toxicity (typical of pyridine derivatives) and potential skin sensitization.
Chemical Safety Profile
| Property | Characteristic | Disposal Implication |
| Physical State | Solid (Crystalline powder) | Requires solid waste segregation; do not dissolve solely for disposal. |
| Functional Groups | Pyridine (Basic), Amide (Neutral) | Exothermic Risk: May generate heat if mixed with concentrated acidic waste streams. |
| Solubility | Low in water; High in DMSO, DCM, MeOH | Strictly Prohibited: Drain disposal is forbidden. |
| Combustibility | Combustible organic solid | Suitable for high-temperature incineration (Waste Code D001/General Organic). |
Pre-Disposal: Segregation & Stabilization
The Golden Rule: Dilution is not the solution. Segregation at the point of generation is the single most effective safety control.
Critical Incompatibility: The Acid-Base Exotherm
Because the pyridine ring is weakly basic (pKa ~5-6), mixing bulk quantities of this intermediate with strong acidic wastes (e.g., waste H₂SO₄ or HCl) can trigger an exothermic neutralization reaction.
-
Protocol: Segregate N-(6-Methoxypyridin-2-yl)pivalamide from "Acidic Inorganic Waste" streams.
-
Protocol: Segregate from strong oxidizers (peroxides, nitric acid) to prevent amide oxidation or ring cleavage.
Decision Logic: Waste Stream Segregation
The following logic gate ensures the compound enters the correct destruction pathway.
Figure 1: Decision tree for segregating N-(6-Methoxypyridin-2-yl)pivalamide waste streams.
Operational Disposal Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, spill cleanup residues, contaminated gloves/paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or a dedicated solid waste bucket with a screw-top lid.
-
Double-Bagging (The Dust Control Barrier):
-
Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness).
-
Seal the inner bag with a zip-tie or tape.
-
Place this bag inside a second polyethylene bag before depositing it into the rigid container.
-
Why? Pyridine derivatives can sublime or create dust. Double bagging prevents inhalation exposure when the waste contractor opens the drum.
-
-
Labeling: Mark the tag with "Hazardous Waste - Solid Organic." Explicitly list "Pyridine Derivative" as a constituent to alert downstream handlers of potential odor/toxicity.
B. Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: Filtrates from recrystallization or reaction solvents.
-
pH Check: Before adding to a central waste carboy, check the pH of the solution.
-
If pH < 3: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8.
-
Why? Prevents gas generation or heat spikes when mixed with other organic wastes.
-
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .
-
If dissolved in Methanol/Ethyl Acetate : Dispose in Non-Halogenated Waste .
-
-
Headspace: Never fill liquid waste containers >90% full. Thermal expansion during storage can rupture seals.
Emergency Response: Spill Protocol
In the event of a benchtop spill (1g - 100g), immediate action prevents area contamination.
Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Use a N95 or P100 dust mask if powder is fine/aerosolized.
Figure 2: Immediate spill response workflow for solid organic intermediates.
Decontamination Step: After removing the solid, wipe the surface with a paper towel soaked in methanol (to solubilize the organic residue), followed by a soap-and-water wash. Dispose of all wipes as solid hazardous waste.
Regulatory Compliance & Classification
Documentation is the backbone of safety. Ensure your waste tags align with these classifications.
-
US EPA (RCRA):
-
This specific compound is not P-listed or U-listed by name.
-
Default Classification: It falls under "Process Waste."
-
Characteristic Codes: Likely D001 (Ignitable) if residual solvent is present. If pure, it is unregulated federally unless it exhibits toxicity (D004-D043), but Best Management Practice (BMP) dictates treating it as Non-Regulated Hazardous Waste (often coded as "State Regulated" depending on location).
-
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration at a permitted facility.
References
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link][1]
-
American Chemical Society (ACS). (2023). Guide for Chemical Spill Response in Laboratories. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] The National Academies Press. [Link]
Personal protective equipment for handling N-(6-Methoxypyridin-2-yl)pivalamide
Executive Summary: The "Why" Behind the Protocol
Immediate Action Required: Treat N-(6-Methoxypyridin-2-yl)pivalamide not merely as a generic organic solid, but as a biologically active aminopyridine derivative .
While standard Safety Data Sheets (SDS) for this specific isomer often default to generic "Irritant" (H315/H319/H335) classifications, the structural combination of a pyridine ring and a lipophilic pivaloyl group necessitates a higher tier of caution. The pivalamide moiety increases lipophilicity, potentially enhancing dermal absorption of the pyridine core, which is a known pharmacological scaffold.
Operational Stance: Adopt a Level 2+ Containment Strategy . Engineering controls (fume hoods) are primary; PPE is the final redundant barrier.
Chemical Hazard Profile & Risk Assessment
| Feature | Hazard Implication | Operational Countermeasure |
| Pyridine Core | Potential neurotoxicity and mucous membrane irritation. | Zero-tolerance for dust inhalation. |
| Pivalamide Group | High lipophilicity (LogP increase); facilitates skin permeation. | Double-gloving is mandatory for solution handling. |
| Physical State | Crystalline solid; prone to static charge during weighing. | Use anti-static guns; weigh only in low-turbulence zones. |
| Reactivity | Stable, but combustible. Emits NOx upon decomposition. | Store away from strong oxidizers (e.g., nitric acid).[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard OSHA requirements, focusing on permeation dynamics rather than just compliance.
A. Respiratory Protection (Primary Defense)
-
Solid State (Weighing/Transfer): Handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Contingency: If hood access is compromised or for spill cleanup >10g, use a Half-Face Respirator with P100/OV cartridges (Organic Vapor/Particulate).
-
-
Solution State: Fume hood required.[1] Pyridine derivatives have distinct odor thresholds; if you smell it, containment has failed.
B. Dermal Protection (The "Double-Barrier" System)
Standard thin nitrile gloves (0.08 mm) are insufficient for prolonged contact with pyridine-based solutions.
| Layer | Specification | Rationale |
| Inner Glove | Nitrile (0.11 mm / 4 mil) | Acts as the final biological barrier. |
| Outer Glove | Nitrile (0.15 mm / 6 mil) OR Laminate | Sacrificial layer. Remove immediately upon splash.[2] |
| Technique | "Cuff-Over-Coat" | Tape the outer glove cuff over the lab coat sleeve for high-risk transfers. |
C. Ocular Protection
-
Standard Operation: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the fine particulate nature of the solid, which can bypass side-shields.
Operational Workflow: Step-by-Step
Phase 1: Preparation (Pre-Synthesis)
-
Static Neutralization: Place an ionizing bar or anti-static gun inside the hood. Pivalamides are notoriously "fluffy" and static-prone.
-
Solvent Selection: If dissolving, avoid halogenated solvents (DCM) if possible, as they accelerate glove permeation. Prefer alcohols or esters if chemistry permits.
Phase 2: Active Handling (Weighing & Transfer)
-
The "Tunnel" Method: Do not weigh in the open hood center. Create a "tunnel" using draft shields to minimize air turbulence around the balance pan.
-
Transfer: Use a wide-mouth funnel. Do not pour from the bottle; use a chemically resistant spatula (PTFE coated).
-
Spill Prevention: Place the receiving vessel in a secondary container (e.g., a crystallization dish) to catch any stray granules.
Phase 3: Decontamination
-
Immediate Wipe-Down: Wipe the balance area with a tissue dampened with Ethanol .
-
Why? Dry wiping creates static, dispersing the powder. Wet wiping captures it.
-
-
Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the outside of the glove never touches skin. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visualization: Decision Logic & Workflows
Figure 1: Handling & PPE Decision Tree
Caption: Logical flow for determining PPE requirements based on physical state and quantity.
Figure 2: Spill Response Protocol
Caption: Immediate response actions for solid vs. liquid spills to prevent contamination spread.
Disposal & Environmental Stewardship
Do not dispose of N-(6-Methoxypyridin-2-yl)pivalamide down the drain. Pyridine derivatives are often toxic to aquatic life (H412).
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid Organics (Toxic)."
-
Liquid Waste:
-
If dissolved in non-halogenated solvents: "Organic Solvents - Non-Halogenated."
-
If dissolved in DCM/Chloroform: "Organic Solvents - Halogenated."
-
-
Contaminated PPE: Heavily contaminated gloves must be disposed of as solid hazardous waste, not regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Pyridine - Occupational Safety and Health Guideline. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
